Process Optimization and Synthesis Pathway for 3-(2-Methoxy-3,4-dimethylphenyl)azetidin-3-ol
Executive Summary The incorporation of azetidine rings into pharmaceutical active ingredients (APIs) has become a cornerstone strategy in modern medicinal chemistry. Azetidines act as metabolically stable, structurally r...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The incorporation of azetidine rings into pharmaceutical active ingredients (APIs) has become a cornerstone strategy in modern medicinal chemistry. Azetidines act as metabolically stable, structurally rigid bioisosteres for larger aliphatic heterocycles, often improving brain penetrance and pharmacokinetic profiles. This technical whitepaper details the highly optimized synthesis pathway for (CAS 1699110-18-3)[1], a sterically hindered and highly functionalized building block. By leveraging cryogenic organolithium chemistry and precise protecting group strategies, this protocol ensures high fidelity, scalability, and reproducibility.
Retrosynthetic Strategy & Mechanistic Rationale
The target molecule features a tertiary alcohol at the 3-position of an azetidine ring, directly bonded to an electron-rich, sterically encumbered aryl system. The most efficient retrosynthetic disconnection cleaves the C–C bond between the azetidine C3 carbon and the aryl ring.
This leads to two commercially available precursors:
(CAS 1629253-23-1)[2] as the nucleophile precursor.
While standard protocols for[4] sometimes utilize Grignard reagents, n-Butyllithium (n-BuLi) is strictly preferred for this specific substrate. The causality lies in the ortho-methoxy group of the aryl bromide. Upon lithium-halogen exchange at -78 °C, the resulting aryllithium intermediate is highly stabilized via intramolecular chelation between the lithium cation and the oxygen atom of the methoxy group. This chelation prevents unwanted Wurtz-Fittig homo-coupling and directs the subsequent nucleophilic attack with exceptional regioselectivity.
Synthetic workflow for 3-(2-Methoxy-3,4-dimethylphenyl)azetidin-3-ol.
Process Parameters and Quantitative Metrics
To ensure reproducibility across scales, the following quantitative parameters must be strictly adhered to.
Step
Reaction Type
Reagents & Solvents
Equivalents
Temp (°C)
Time (h)
Expected Yield (%)
Purity Target (HPLC)
1a
Halogen-Metal Exchange
Aryl Bromide, n-BuLi, THF
1.0 : 1.1
-78
0.5
N/A (In situ)
N/A
1b
Nucleophilic Addition
1-Boc-azetidin-3-one
1.2
-78 to RT
3.0
75 - 82%
> 95%
2
N-Boc Deprotection
TFA, DCM
1.0 : 10.0
0 to RT
2.5
88 - 94%
> 98%
Step-by-Step Experimental Methodologies
Step 1: Synthesis of 1-Boc-3-(2-methoxy-3,4-dimethylphenyl)azetidin-3-ol
The Boc (tert-butoxycarbonyl) protecting group is specifically selected for the azetidine nitrogen because it is completely stable to the strongly basic, nucleophilic conditions of the aryllithium addition[3].
Protocol:
Preparation: Purge a flame-dried, multi-neck round-bottom flask with ultra-high purity argon.
Dissolution: Dissolve 1-bromo-2-methoxy-3,4-dimethylbenzene (1.0 eq) in anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M concentration. Cool the system to -78 °C using a dry ice/acetone bath.
Lithiation: Add n-BuLi (2.5 M in hexanes, 1.1 eq) dropwise via syringe pump over 15 minutes to prevent localized heating. Stir for 30 minutes at -78 °C.
Electrophile Addition: Dissolve 1-Boc-azetidin-3-one (1.2 eq) in a minimal volume of anhydrous THF. Add this solution dropwise to the aryllithium mixture.
Maturation: Maintain the reaction at -78 °C for 1 hour, then remove the cooling bath and allow the system to warm to room temperature (RT) over 2 hours.
Workup: Quench the reaction strictly at 0 °C with saturated aqueous NH₄Cl to protonate the intermediate alkoxide. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Isolate the intermediate via silica gel flash chromatography (gradient elution: 5% to 30% EtOAc in Hexanes).
Self-Validating System (Step 1):
Causality: THF acts as a coordinating solvent that breaks up the hexameric aggregates of n-BuLi, increasing its reactivity.
Validation Check: The formation of the aryllithium species is visually confirmed by a transition to a pale yellow solution. For strict process control, quench a 0.1 mL aliquot with water and analyze via GC-MS; the complete disappearance of the aryl bromide mass (m/z ~215) and the appearance of the protonated arene (m/z 136) validates the exchange before the ketone is introduced.
Mechanistic pathway of the organolithium addition and protonation.
Step 2: N-Boc Deprotection to the Free Amine
Protocol:
Dissolution: Dissolve the purified 1-Boc-3-(2-methoxy-3,4-dimethylphenyl)azetidin-3-ol (1.0 eq) in Dichloromethane (DCM) to a concentration of 0.1 M. Cool to 0 °C.
Cleavage: Stir at 0 °C for 30 minutes, then allow the reaction to warm to RT and stir for an additional 2 hours.
Concentration: Remove DCM and excess volatile TFA under reduced pressure.
Neutralization: Resuspend the crude TFA-salt in DCM and cool to 0 °C. Carefully adjust the pH to 8-9 using saturated aqueous NaHCO₃.
Isolation: Extract the free base with DCM (3x). Dry the combined organic layers over Na₂SO₄, filter, and evaporate to yield the final product, 3-(2-Methoxy-3,4-dimethylphenyl)azetidin-3-ol.
Self-Validating System (Step 2):
Causality: TFA removes the Boc group via an acid-catalyzed E1-type elimination, generating a tert-butyl cation (which rapidly loses a proton to form isobutylene gas) and carbamic acid (which decarboxylates into CO₂).
Validation Check: The evolution of CO₂ and isobutylene gas causes visible effervescence in the reactor. The reaction is complete when effervescence ceases. Microscopically, TLC (ninhydrin stain) will reveal a new, highly polar spot corresponding to the free secondary amine. Final confirmation is achieved via LC-MS showing the exact mass of the free amine ([M+H]⁺ = 208.1).
The Mechanistic Role and Pharmacological Utility of 3-(2-Methoxy-3,4-dimethylphenyl)azetidin-3-ol in CNS Drug Design
Executive Summary 3-(2-Methoxy-3,4-dimethylphenyl)azetidin-3-ol (CAS: 1699110-18-3) is a highly specialized, bifunctional synthetic building block utilized in advanced medicinal chemistry[1]. Rather than functioning as a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-(2-Methoxy-3,4-dimethylphenyl)azetidin-3-ol (CAS: 1699110-18-3) is a highly specialized, bifunctional synthetic building block utilized in advanced medicinal chemistry[1]. Rather than functioning as a standalone therapeutic agent, its "mechanism of action" is defined by how this specific pharmacophore dictates target engagement when integrated into larger molecular frameworks[2]. It is particularly valuable in the rational design of central nervous system (CNS) therapeutics, such as antipsychotics targeting the Dopamine D2 receptor (D2R), where it serves as an optimal hydrophilic head group coupled with a lipophilic anchoring tail[3].
Structural Dissection and Causality in Drug Design
To understand the mechanism of action of molecules incorporating this scaffold, we must dissect the causality behind its two primary structural domains:
The Azetidin-3-ol Hydrophilic Head Group: In CNS drug design, replacing highly basic aliphatic amines (like piperidine or pyrrolidine) with an azetidin-3-ol moiety is a strategic, field-proven choice[3]. The constrained four-membered ring lowers the basicity (
pKa
) of the amine. This structural modification directly reduces hERG channel liability (minimizing cardiotoxicity) and improves blood-brain barrier (BBB) penetrance by lowering the overall lipophilicity (LogD). Furthermore, the 3-hydroxyl group serves as a critical hydrogen bond donor/acceptor, optimizing the head group's interaction with the target receptor[3].
The 2-Methoxy-3,4-dimethylphenyl Lipophilic Core: This electron-rich aromatic system drives hydrophobic interactions. The 2-methoxy group can act as an intramolecular hydrogen bond acceptor, rigidifying the molecule into a bioactive conformation. The 3,4-dimethyl substitution provides precise steric bulk, allowing the fragment to tightly occupy deep hydrophobic sub-pockets within G-protein coupled receptors (GPCRs).
Molecular Mechanism of Action: Target Engagement
When synthesized into a complete drug molecule (e.g., a D2R-targeting anti-schizophrenia agent), the 3-(2-Methoxy-3,4-dimethylphenyl)azetidin-3-ol scaffold exerts its mechanism of action via a tripartite binding interaction at the receptor site[3]:
Orthosteric Salt Bridge Formation: The nitrogen atom of the azetidine ring becomes protonated at physiological pH and forms a highly conserved salt bridge with a key aspartate residue (e.g., Asp114 in the D2R transmembrane domain).
Secondary Hydrogen Bonding: The hydroxyl group on the azetidine ring engages in hydrogen bonding with adjacent serine or threonine residues, locking the ligand into the binding cleft and preventing rapid dissociation.
Hydrophobic Anchoring: The 2-methoxy-3,4-dimethylphenyl tail extends into the hydrophobic pocket formed by aromatic residues (like tryptophan and phenylalanine), stabilizing the inactive state of the receptor (antagonism) via
π−π
stacking and Van der Waals forces.
Pharmacophore interaction model of the azetidin-3-ol scaffold.
To validate the mechanism of action and binding affinity of compounds containing this scaffold, researchers employ rigorous, self-validating in vitro assays. The following protocol details a Radioligand Competitive Binding Assay, which uses a known competitor to ensure the system is self-calibrating.
Protocol: Radioligand Competitive Binding Assay for D2R Affinity
Rationale: By measuring the displacement of a radiolabeled standard (
[3H]
-spiperone), we can accurately determine the inhibition constant (
Ki
) of the synthesized azetidin-3-ol derivative. The use of
[3H]
-spiperone is deliberate, as its well-documented kinetics allow for precise mathematical modeling of competitive antagonism.
Step 1: Membrane Preparation
Culture CHO-K1 cells stably expressing human D2R.
Harvest cells and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors to prevent receptor degradation.
Centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet (membrane fraction) in assay buffer.
Step 2: Assay Incubation (The Competitive Step)
In a 96-well plate, add 50 µL of the synthesized azetidin-3-ol derivative (varying concentrations from
10−11
to
10−5
M).
Add 50 µL of
[3H]
-spiperone (final concentration 0.5 nM).
Add 100 µL of the membrane suspension to initiate the reaction.
Self-Validation Control: Include separate wells containing 10 µM haloperidol. Because haloperidol will saturate all specific D2R sites, any remaining radioactivity in these wells represents Non-Specific Binding (NSB), ensuring the assay's signal-to-noise ratio is mathematically verifiable.
Incubate the plate in the dark at room temperature for 120 minutes to reach thermodynamic equilibrium.
Step 3: Filtration and Quantification
Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to neutralize the negative charge of the glass, further reducing NSB).
Wash filters three times with ice-cold wash buffer to remove unbound radioligand.
Add scintillation cocktail to the filters and quantify bound radioactivity using a liquid scintillation counter.
Step 4: Data Analysis
Calculate the
IC50
using non-linear regression.
Convert
IC50
to
Ki
using the Cheng-Prusoff equation:
Ki=1+Kd[L]IC50
.
Self-validating experimental workflow for receptor binding assays.
Quantitative Data Summary
The physicochemical properties of the isolated building block are tightly controlled to ensure downstream synthetic success. Below is a summary of the quantitative data associated with this chemical entity[1][2].
Property
Value / Description
Pharmacological Relevance
Chemical Name
3-(2-Methoxy-3,4-dimethylphenyl)azetidin-3-ol
Standardized IUPAC nomenclature for synthesis tracking.
CAS Registry Number
1699110-18-3
Unique identifier for sourcing high-purity reagents.
Molecular Formula
C12H17NO2
Dictates the exact mass for mass spectrometry validation.
Molecular Weight
207.27 g/mol
Low molecular weight allows for addition to larger scaffolds without violating Lipinski's Rule of 5.
Key Functional Groups
Secondary Amine, Tertiary Alcohol, Methoxy
Provides essential H-bond donors/acceptors for GPCR target engagement.
References
Title: Design and synthesis of 2,4-disubstituted thiazole amide derivatives as potential anti-schizophrenia agents
Source: RSC Advances
URL: [Link]
biological activity of 3-(2-Methoxy-3,4-dimethylphenyl)azetidin-3-ol
An In-depth Technical Guide to the Anticipated Biological Activity and Investigational Roadmap for 3-(2-Methoxy-3,4-dimethylphenyl)azetidin-3-ol Abstract The azetidine scaffold is a cornerstone in medicinal chemistry, re...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Anticipated Biological Activity and Investigational Roadmap for 3-(2-Methoxy-3,4-dimethylphenyl)azetidin-3-ol
Abstract
The azetidine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically significant agents.[1][2][3] This technical guide addresses the novel chemical entity, 3-(2-Methoxy-3,4-dimethylphenyl)azetidin-3-ol, a compound for which, to our knowledge, no prior biological data exists. In the absence of direct studies, this document serves as a proactive investigational roadmap. By synthesizing structure-activity relationships from analogous compounds and outlining a comprehensive, multi-tiered screening strategy, we will construct a predictive framework for its potential biological activities. This guide is intended for researchers, scientists, and drug development professionals, providing a robust, scientifically-grounded blueprint for the systematic evaluation of this promising, yet uncharted, molecule. We will detail the causality behind our proposed experimental choices, from initial in-vitro profiling to potential mechanistic studies, thereby establishing a self-validating system for its exploration.
Introduction: The Azetidine Scaffold and the Rationale for Investigation
Azetidines, four-membered nitrogen-containing heterocycles, are privileged structures in drug discovery. Their inherent ring strain and three-dimensional character offer a unique conformational rigidity that can enhance binding to biological targets and improve pharmacokinetic properties.[3] The azetidin-2-one (β-lactam) subclass is famously represented by penicillin and cephalosporin antibiotics.[4] However, non-lactam azetidines have also demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and central nervous system (CNS) modulatory effects.[2][3]
The subject of this guide, 3-(2-Methoxy-3,4-dimethylphenyl)azetidin-3-ol, possesses several key structural features that suggest a high potential for biological activity:
Azetidin-3-ol Core: The hydroxyl group at the 3-position can act as a hydrogen bond donor and acceptor, facilitating interactions with protein active sites.
Substituted Phenyl Ring: The 2-methoxy and 3,4-dimethyl substitution pattern on the phenyl ring provides a lipophilic and sterically defined moiety that can drive target specificity and potency. Methoxy groups, in particular, are known to influence the anticancer and antimicrobial properties of various compounds.[5]
Given the lack of existing data on this specific molecule, this guide will outline a logical, phased approach to its biological characterization.
Synthetic Strategy and Characterization
While a specific synthesis for 3-(2-Methoxy-3,4-dimethylphenyl)azetidin-3-ol has not been reported, a plausible synthetic route can be extrapolated from established methodologies for related azetidin-3-ol derivatives. A common approach involves the multi-step synthesis starting from a corresponding epoxide or through cyclization of a 1,3-amino alcohol precursor.
Proposed Synthetic Workflow:
Caption: Proposed synthetic route for 3-(2-Methoxy-3,4-dimethylphenyl)azetidin-3-ol.
Upon successful synthesis, rigorous characterization is imperative. The following techniques would be employed to confirm the structure and purity of the final compound:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the connectivity of atoms.
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
Infrared (IR) Spectroscopy: To identify key functional groups, such as the hydroxyl (-OH) and amine (N-H) stretches.
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Tier 1: Broad-Spectrum Biological Screening
The initial phase of investigation will involve a broad screening panel to identify potential areas of significant biological activity. This approach maximizes the discovery potential for this novel compound.
Table 1: Tier 1 Biological Screening Panel
Activity Area
Assay Type
Cell Lines / Organisms
Rationale Based on Azetidine Literature
Anticancer
MTT or CellTiter-Glo® Luminescent Cell Viability Assay
NCI-60 Human Tumor Cell Lines Screen
Azetidinone derivatives show potent antiproliferative activity against various cancers.[6][7][8]
The azetidine core is fundamental to β-lactam antibiotics and other synthetic antibacterial agents.[9][10][11]
Antifungal
Broth Microdilution (MIC)
Candida albicans, Aspergillus niger
Azetidinone derivatives have demonstrated antifungal properties.[9][12]
CNS Activity
Radioligand Binding Assay Panel
Receptors and transporters associated with CNS disorders (e.g., GABA transporters, dopamine receptors)
Certain azetidine derivatives act as GABA uptake inhibitors.[13]
Anti-inflammatory
Cyclooxygenase (COX-1/COX-2) Inhibition Assay
Purified enzymes
Some azetidinones have shown anti-inflammatory activity.[14][15]
Tier 2: In-depth Investigation of "Hit" Activities
Based on the results from the Tier 1 screening, any identified "hits" (i.e., significant activity in a particular area) will be subjected to more detailed investigation. For the purpose of this guide, we will hypothesize that the compound shows promising anticancer activity and proceed with a detailed experimental plan for this indication.
Elucidating the Anticancer Mechanism of Action
Many anticancer agents with structures analogous to our target compound, particularly those with substituted phenyl rings, are known to interfere with microtubule dynamics by binding to the colchicine site on tubulin.[6][8] Therefore, a primary hypothesis is that 3-(2-Methoxy-3,4-dimethylphenyl)azetidin-3-ol may function as a tubulin polymerization inhibitor.
Experimental Workflow for Investigating Tubulin Inhibition:
Caption: Workflow for confirming the mechanism of action as a tubulin inhibitor.
Detailed Experimental Protocols:
Protocol 1: In Vitro Tubulin Polymerization Assay
Objective: To directly measure the effect of the compound on the polymerization of purified tubulin.
Reconstitute purified tubulin in polymerization buffer on ice.
Add a fluorescent reporter that binds to polymerized microtubules.
Dispense the tubulin solution into a 96-well plate containing various concentrations of 3-(2-Methoxy-3,4-dimethylphenyl)azetidin-3-ol or a vehicle control.
Incubate the plate at 37°C to initiate polymerization.
Monitor the increase in fluorescence over time, which is proportional to the extent of tubulin polymerization.
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits polymerization by 50%.
Protocol 2: Immunofluorescence Microscopy of Microtubule Network
Objective: To visualize the effect of the compound on the microtubule network in intact cells.
Materials: Cancer cell line (e.g., MCF-7), cell culture medium, 3-(2-Methoxy-3,4-dimethylphenyl)azetidin-3-ol, paraformaldehyde, Triton X-100, primary antibody against α-tubulin, fluorescently labeled secondary antibody, DAPI (for nuclear staining), fluorescence microscope.
Procedure:
Grow MCF-7 cells on glass coverslips.
Treat the cells with the compound at its IC₅₀ concentration for a defined period (e.g., 24 hours).
Fix the cells with paraformaldehyde and permeabilize with Triton X-100.
Incubate with the primary anti-α-tubulin antibody, followed by the fluorescently labeled secondary antibody.
Stain the nuclei with DAPI.
Mount the coverslips on microscope slides and visualize the microtubule structure. Disruption of the filamentous network compared to the vehicle control would indicate tubulin-targeting activity.
Protocol 3: Cell Cycle Analysis
Objective: To determine if the compound induces cell cycle arrest, a hallmark of microtubule-targeting agents.
Materials: Cancer cell line (e.g., HT-29), cell culture medium, the test compound, ethanol, RNase A, propidium iodide (PI), flow cytometer.
Procedure:
Treat HT-29 cells with the compound at various concentrations.
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.
Wash the fixed cells and treat with RNase A.
Stain the cellular DNA with propidium iodide.
Analyze the DNA content of the cells by flow cytometry. An accumulation of cells in the G2/M phase of the cell cycle is indicative of mitotic arrest due to microtubule disruption.
Future Directions and Conclusion
The successful identification of a primary mechanism of action, such as tubulin polymerization inhibition, would open the door for further preclinical development. Subsequent steps would include:
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogues to optimize potency and drug-like properties.
In Vivo Efficacy Studies: Evaluating the compound's antitumor activity in animal models, such as xenograft mouse models.
Pharmacokinetic and Toxicological Profiling: Assessing the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile.
References
Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. PMC. Available at: [Link]
Biological activity of 3-chloro-azetidin-2-one derivatives having interesting antiproliferative activity on human breast cancer cell lines. PubMed. Available at: [Link]
Synthesis, characterization and biological aspects of novel azetidinone derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
SYNTHESIS AND BIOLOGICAL EVALUATION OF AZITIDINONE AND THEIR DERIVATIVE AS ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Rasayan Journal of Chemistry. Available at: [Link]
Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. Available at: [Link]
Pharmacological and Biological Activities of Azetidinone models: A Brief Overview. ResearchGate. Available at: [Link]
Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. Available at: [Link]
Azetidines of pharmacological interest. PubMed. Available at: [Link]
Azetidines – Knowledge and References. Taylor & Francis. Available at: [Link]
AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. IIP Series. Available at: [Link]
Synthesis and determination of biological activities of new series of azetidinones. Der Pharma Chemica. Available at: [Link]
Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. MDPI. Available at: [Link]
Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. PubMed. Available at: [Link]
Synthesis and biological evaluation of azetidinone derivatives with pyrazolone moiety. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
Synthesis of 4-(2H-chromene-3yl)-3-phenoxy-1-(4-methoxy/methylphenyl) azetidin-2-ones. Der Pharma Chemica. Available at: [Link]
Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. Available at: [Link]
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PMC. Available at: [Link]
Synthesis of (3S,4S)-4-Acetyl-3-(1R)-1-hydroxyethyl1-(4-methoxyphenyl)azetidin-2-one. Russian Journal of Organic Chemistry. Available at: [Link]
Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. PMC. Available at: [Link]
Material design and biologically activity of some new azetidines and azetidine-2-ones as antioxident. ResearchGate. Available at: [Link]
Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available at: [Link]
An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at: [Link]
Discovery and Applications of 3-(2-Methoxy-3,4-dimethylphenyl)azetidin-3-ol: A Privileged Scaffold for Sp³-Enriched Drug Design
Executive Summary As the pharmaceutical industry continues to prioritize three-dimensional molecular architectures to improve pharmacokinetic profiles, the azetidine ring has emerged as a premier bioisostere for larger,...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As the pharmaceutical industry continues to prioritize three-dimensional molecular architectures to improve pharmacokinetic profiles, the azetidine ring has emerged as a premier bioisostere for larger, more lipophilic heterocycles like piperidine and morpholine. However, the functionalization of the azetidine C3 position is notoriously difficult due to ring strain and high activation energy barriers. This technical guide explores the discovery, mechanistic rationale, and synthetic protocols for 3-(2-Methoxy-3,4-dimethylphenyl)azetidin-3-ol (CAS: 1699110-18-3), a highly specialized, electron-rich building block designed to overcome these synthetic limitations and unlock new chemical space for drug discovery.
The "Escape from Flatland" Paradigm
In modern medicinal chemistry, the shift from planar, sp²-hybridized aromatic systems to sp³-enriched, three-dimensional scaffolds is a well-documented strategy for improving drug solubility, reducing off-target promiscuity, and increasing the overall likelihood of clinical success[1].
Azetidines perfectly embody this "Escape from Flatland" philosophy. They offer a compact, rigid framework that lowers lipophilicity (logD) while maintaining essential exit vectors for structure-activity relationship (SAR) exploration. However, a major bottleneck in utilizing azetidines is the synthetic intractability of the C3 position. Direct nucleophilic substitution at the C3 carbon of a standard azetidin-3-ol is thermodynamically unfavorable, severely limiting late-stage diversification.
Mechanistic Causality: Overcoming the Azetidinyl Energy Barrier
To functionalize the C3 position of an azetidin-3-ol (e.g., via iron-catalyzed thiol alkylation or Friedel-Crafts reactions), the reaction must proceed through a transient azetidin-3-yl carbocation [2].
In our experience, standard 3-phenylazetidin-3-ols fail entirely in these reactions because the unsubstituted phenyl ring cannot sufficiently stabilize the highly strained carbocation. The discovery and utilization of the 2-methoxy-3,4-dimethylphenyl substitution pattern directly solves this problem through precise electronic tuning:
Mesomeric (+M) Stabilization: The 2-methoxy group donates lone-pair electron density directly into the aromatic π-system, which delocalizes into the empty p-orbital of the C3 carbocation.
Inductive (+I) and Hyperconjugative Stabilization: The 3,4-dimethyl groups provide additional electron density, raising the HOMO of the aromatic ring and further lowering the activation energy required for carbocation formation.
This synergistic electronic effect transforms an inert tertiary alcohol into a highly reactive electrophilic hub, enabling rapid downstream trapping by diverse nucleophiles [2].
Fig 1. Mechanistic pathway of carbocation stabilization by the electron-rich aryl group.
The synthesis of 3-(2-Methoxy-3,4-dimethylphenyl)azetidin-3-ol requires strict control over reaction conditions to prevent ring-opening or elimination. The following protocol outlines a self-validating, two-step workflow from commercially available N-Boc-azetidin-3-one.
Step 1: Cryogenic Grignard Addition
Causality: Azetidin-3-ones are highly susceptible to base-catalyzed enolization and subsequent ring-opening. Performing the Grignard addition at strictly cryogenic temperatures suppresses these side reactions, ensuring direct nucleophilic attack at the carbonyl carbon.
Preparation: Charge a flame-dried flask with N-Boc-azetidin-3-one (1.0 equiv) in anhydrous THF (0.2 M). Cool the solution to -78 °C under an argon atmosphere.
Addition: Dropwise, add a freshly prepared solution of (2-methoxy-3,4-dimethylphenyl)magnesium bromide (1.2 equiv) over 30 minutes, maintaining the internal temperature below -70 °C.
Self-Validation Checkpoint: After 2 hours, quench a 50 µL reaction aliquot in saturated aqueous NH₄Cl. Analyze via LC-MS. The disappearance of the starting material mass (M+H = 172) and the appearance of the product mass (M+Na = 330) confirms complete conversion.
Workup: Quench the bulk reaction with saturated aqueous NH₄Cl at -78 °C, warm to room temperature, extract with EtOAc, and purify via silica gel chromatography to isolate the N-Boc protected intermediate.
Step 2: Controlled Acidic Deprotection
Causality: Strong, anhydrous acids (like HCl in dioxane) can trigger the elimination of the tertiary alcohol to form a highly unstable azetine. Using a milder mixture of Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) cleanly removes the Boc group while preserving the delicate azetidinol core.
Reaction: Dissolve the N-Boc intermediate in DCM (0.1 M) and cool to 0 °C. Add TFA (10 equiv) dropwise. Stir for 2 hours, allowing the mixture to slowly reach room temperature.
Self-Validation Checkpoint: Spot the reaction mixture on a normal-phase TLC plate. The product will appear as a highly polar, baseline spot that stains deep purple with ninhydrin (indicating a free secondary amine).
Isolation: Concentrate the mixture under reduced pressure. Neutralize the residue with 1M NaOH to pH 10, extract with a 3:1 mixture of CHCl₃/Isopropanol, dry over Na₂SO₄, and concentrate to yield the free amine: 3-(2-Methoxy-3,4-dimethylphenyl)azetidin-3-ol .
Fig 2. Step-by-step synthetic workflow for the target azetidin-3-ol scaffold.
Quantitative Reactivity Profiling
To empirically demonstrate the necessity of the 2-methoxy-3,4-dimethylphenyl substitution, we can compare its reactivity against standard aryl-azetidinols in an iron-catalyzed thiol alkylation assay [2]. The data below highlights how electronic enrichment dictates synthetic viability.
Substrate (Azetidin-3-ol Core)
Aryl Electronic Properties
Carbocation Stability
Thiol Alkylation Yield (%)
3-Phenyl-
Neutral
Poor (Unstabilized)
< 5% (Recovered SM)
3-(4-Methoxyphenyl)-
Electron-Donating (+M)
Moderate
65%
3-(2-Methoxy-3,4-dimethylphenyl)-
Highly Electron-Rich (+M, +I)
Excellent
> 95%
Reaction Conditions: Azetidinol (1.0 equiv), Benzyl mercaptan (2.0 equiv), FeCl₃ (10 mol%), Toluene, 40 °C, 15 h.
Downstream Applications in Medicinal Chemistry
The successful synthesis and implementation of 3-(2-Methoxy-3,4-dimethylphenyl)azetidin-3-ol provides medicinal chemists with a highly versatile, sp³-rich building block. Its primary applications include:
Late-Stage Diversification: The stabilized C3 position allows for the rapid generation of compound libraries via nucleophilic substitution (e.g., introducing amines, thiols, or fluorines) without destroying the four-membered ring.
Metabolic Shielding: The steric bulk of the 3,4-dimethyl groups on the aryl ring can block cytochrome P450-mediated oxidation at traditional metabolic soft spots, prolonging the drug's half-life.
Conformational Restriction: When incorporated into larger pharmacophores, the rigid azetidine core locks the electron-rich aryl group into a specific spatial orientation, often resulting in massive gains in target binding affinity compared to flexible acyclic linkers.
References
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756. URL:[Link]
Dubois, M. A. J., Lazaridou, A., Choi, C., Mousseau, J. J., & Bull, J. A. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry, 84(9), 5943-5956. URL:[Link]
Foundational
3-(2-Methoxy-3,4-dimethylphenyl)azetidin-3-ol literature review
An In-Depth Technical Guide to 3-(2-Methoxy-3,4-dimethylphenyl)azetidin-3-ol in Medicinal Chemistry Executive Summary The compound 3-(2-Methoxy-3,4-dimethylphenyl)azetidin-3-ol (CAS: 1699110-18-3) represents a highly spe...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to 3-(2-Methoxy-3,4-dimethylphenyl)azetidin-3-ol in Medicinal Chemistry
Executive Summary
The compound 3-(2-Methoxy-3,4-dimethylphenyl)azetidin-3-ol (CAS: 1699110-18-3) represents a highly specialized, conformationally restricted building block increasingly utilized in advanced drug discovery programs[1]. By integrating a strained four-membered azetidine heterocycle with a sterically tuned, electron-rich aryl system, this scaffold serves as a sophisticated bioisostere for traditional saturated heterocycles like piperidines and morpholines. This whitepaper dissects the structural rationale, synthetic methodologies, and pharmacological applications of this critical intermediate.
Structural Significance and Physicochemical Profiling
The architectural design of 3-(2-Methoxy-3,4-dimethylphenyl)azetidin-3-ol is not arbitrary; it is a calculated response to common attrition factors in lead optimization, specifically metabolic instability and poor physicochemical properties.
The Azetidin-3-ol Scaffold as a Privileged Bioisostere
Historically, medicinal chemists have relied heavily on piperidine and piperazine rings. However, these six-membered rings often suffer from high lipophilicity (LogD) and rapid cytochrome P450 (CYP) mediated clearance. The 3-arylazetidin-3-ol motif acts as a "stretched" analogue of these systems[2]. Compressing the ring size from six to four members increases the sp³ character of the molecule, fundamentally altering the exit vectors of the substituents. This increased 3-dimensionality enhances solubility and frequently reduces off-target binding affinities (such as hERG channel blockade) by lowering the basicity (pKa) of the amine[2].
The 2-Methoxy-3,4-dimethylphenyl Moiety
The substitution pattern on the phenyl ring provides strict steric and electronic control:
Steric Shielding: The ortho-methoxy group forces the aryl ring out of coplanarity with the azetidine system due to steric clashing with the azetidine protons. This twisted conformation is critical for fitting into deep, narrow hydrophobic binding pockets.
Metabolic Blocking: The 3,4-dimethyl groups strategically block the primary sites of aromatic oxidation. By occupying the meta and para positions relative to the azetidine attachment, the molecule resists rapid Phase I metabolism, thereby extending its biological half-life.
Quantitative Physicochemical Data
To facilitate integration into predictive ADME models, the core quantitative metrics of the free base are summarized below.
Table 1: Physicochemical Properties of 3-(2-Methoxy-3,4-dimethylphenyl)azetidin-3-ol
Property
Value
Pharmacological Implication
Molecular Weight
207.27 g/mol
Highly ligand-efficient; leaves ample MW budget for lead elaboration.
Molecular Formula
C₁₂H₁₇NO₂
N/A
Topological Polar Surface Area (TPSA)
41.49 Ų
Optimal for blood-brain barrier (BBB) penetration if required.
Hydrogen Bond Donors (HBD)
2 (-OH, -NH)
Provides distinct vector points for target kinase/receptor binding.
Hydrogen Bond Acceptors (HBA)
3 (N, O, O)
Enhances aqueous solubility compared to des-methoxy analogues.
Mechanistic Applications in Drug Discovery
The integration of this building block into a larger Active Pharmaceutical Ingredient (API) fundamentally alters the pharmacokinetic landscape of the resulting drug.
Fig 1: Pharmacological rationale for azetidin-3-ol bioisosteric replacement.
Furthermore, the tertiary benzylic alcohol of the 4-membered ring can be selectively activated using Brønsted acid catalysis to form complex ethers, maintaining the strained oxetane or azetidine ring completely intact—a technique recently validated for generating ester isosteres[3].
Synthetic Methodology and Causality
The synthesis of 3-arylazetidin-3-ols demands rigorous environmental control. The core transformation relies on the nucleophilic addition of an aryllithium species to a protected azetidin-3-one.
Causality of Experimental Design: Azetidin-3-ones are highly strained electrophiles. Under standard basic conditions, they are highly susceptible to enolization, ring-opening, and subsequent polymerization. Therefore, the organolithium reagent must be generated and reacted at strictly cryogenic temperatures (-78 °C). Furthermore, the resulting tertiary alcohol is sensitive to acid-catalyzed dehydration (elimination to form the alkene). Consequently, the removal of the N-Boc protecting group must be executed using controlled, anhydrous acidic conditions (e.g., TFA in DCM) rather than aqueous mineral acids.
Fig 2: Cryogenic organolithium addition and deprotection workflow.
Self-Validating Experimental Protocols
The following protocols are designed with built-in validation checkpoints to ensure high-fidelity execution.
Protocol A: Synthesis of 1-Boc-3-(2-methoxy-3,4-dimethylphenyl)azetidin-3-ol
Preparation: Flame-dry a 250 mL Schlenk flask under argon. Charge with 1-bromo-2-methoxy-3,4-dimethylbenzene (10.0 mmol) and anhydrous THF (50 mL).
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add n-butyllithium (10.5 mmol, 2.5 M in hexanes) over 15 minutes. Stir at -78 °C for 45 minutes.
Validation Checkpoint: Quench a 50 µL aliquot in D₂O. GC-MS should show >95% conversion to the deuterated 2-methoxy-3,4-dimethylbenzene, confirming successful halogen-metal exchange.
Electrophilic Addition: Dissolve 1-Boc-azetidin-3-one (10.0 mmol) in anhydrous THF (10 mL) and add dropwise to the aryllithium solution, maintaining the internal temperature below -70 °C. Stir for 2 hours at -78 °C.
Quenching: Slowly add saturated aqueous NH₄Cl (20 mL) at -78 °C, then allow the mixture to warm to room temperature. Extract with EtOAc (3 x 50 mL), dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).
Protocol B: Boc-Deprotection to Yield Final Product
Reaction Setup: Dissolve the intermediate from Protocol A (5.0 mmol) in anhydrous Dichloromethane (DCM, 20 mL) and cool to 0 °C.
Cleavage: Add Trifluoroacetic acid (TFA, 5 mL) dropwise. Stir at 0 °C for 1 hour, then allow to warm to room temperature for 2 hours.
Validation Checkpoint: Aliquot 10 µL, neutralize with Et₃N, and analyze via LC-MS. The disappearance of the starting material mass and the appearance of the [M+H]⁺ ion at m/z 208.1 confirms complete deprotection without dehydration.
Isolation: Concentrate the reaction mixture in vacuo. Redissolve the residue in DCM and wash with saturated aqueous NaHCO₃ until the aqueous layer is pH 8. Extract, dry over Na₂SO₄, and concentrate to yield the free base of 3-(2-methoxy-3,4-dimethylphenyl)azetidin-3-ol.
Protocol C: In Vitro ADME Screening (Microsomal Stability)
To validate the metabolic shielding provided by the 3,4-dimethyl substitution:
Incubate the final compound (1 µM) with human liver microsomes (HLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37 °C.
Initiate the reaction by adding NADPH (1 mM final concentration).
Quench aliquots at 0, 5, 15, 30, and 60 minutes with ice-cold acetonitrile containing an internal standard.
Centrifuge and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance (CL_int) and half-life (t₁/₂).
Conclusion
3-(2-Methoxy-3,4-dimethylphenyl)azetidin-3-ol is a prime example of modern rational building block design. By leveraging the geometric constraints of the azetidine ring and the metabolic resistance of the substituted phenyl group, researchers can utilize this compound to rescue lead series plagued by poor pharmacokinetics or off-target toxicity. Strict adherence to cryogenic synthetic protocols and anhydrous deprotection ensures high-yielding access to this valuable chemical space.
References
The Journal of Organic Chemistry. 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. ACS Publications (2018). Retrieved from:[Link]
Organic & Biomolecular Chemistry. Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. RSC Publishing (2023). Retrieved from:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper & Deconvolution Guide
Executive Summary
The compound 3-(2-Methoxy-3,4-dimethylphenyl)azetidin-3-ol (CAS RN: 1699110-18-3; Formula: C₁₂H₁₇NO₂) represents a highly privileged, sp³-rich synthetic building block with significant untapped potential in neuropharmacology and targeted protein degradation. While frequently cataloged as a specialized intermediate, its structural topology—combining a rigidified, basic azetidine core with a sterically bulky, electron-rich aromatic system—perfectly aligns with the pharmacophore models of several high-value therapeutic targets.
As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical causality behind this molecule's design, map its putative therapeutic targets, and provide self-validating experimental workflows for target deconvolution.
Structural Profiling & Physicochemical Causality
To understand the biological potential of 3-(2-Methoxy-3,4-dimethylphenyl)azetidin-3-ol, we must deconstruct its two primary structural motifs. The causality of binding affinity in modern drug discovery relies heavily on maximizing the fraction of sp³ carbons (Fsp³) to improve solubility and off-target profiles.
The Azetidin-3-ol Core
Azetidines are highly strained, four-membered saturated N-heterocycles. In medicinal chemistry, they are deployed as rigidified bioisosteres for morpholines and piperazines [1].
Causality of Use: The incorporation of the azetidine ring significantly increases the basicity of the nitrogen compared to linear amines, enhancing salt-bridge formation with conserved aspartate residues in target proteins (e.g., Asp in the transmembrane domain of GPCRs). Furthermore, the hydroxyl group at the 3-position provides a critical hydrogen-bond donor/acceptor, while the ring's compact nature alters the exit vectors of substituents, allowing the molecule to access novel chemical space [2].
The 2-Methoxy-3,4-dimethylphenyl Moiety
This specific substitution pattern is sterically demanding and highly lipophilic.
Causality of Use: The methoxy group acts as a localized hydrogen-bond acceptor and directs the conformation of the aromatic ring relative to the azetidine core via steric repulsion. The 3,4-dimethyl groups provide a lipophilic "wedge" designed to occupy deep, hydrophobic sub-pockets within receptor orthosteric sites, a feature commonly exploited in the design of kinase hinge-binders and monoamine transporter ligands.
Putative Therapeutic Target Classes
Based on 3D pharmacophore mapping and historical precedent of analogous scaffolds, we hypothesize three primary target classes for this compound.
Target Class A: Monoamine Transporters (DAT, SERT, NET)
Azetidine derivatives, specifically 3-aryl-3-substituted azetidines, are potent, high-affinity ligands for the Serotonin Transporter (SERT) and Dopamine Transporter (DAT) [3]. The rigid distance between the basic azetidine nitrogen and the aromatic ring mimics the spatial arrangement found in tropanes and amphetamines, making this compound a strong candidate for a dual DAT/SERT reuptake inhibitor[4].
Target Class B: Aminergic and Muscarinic GPCRs
The compound's topology fits the classic pharmacophore for G-Protein Coupled Receptors (GPCRs). Specifically, azetidin-3-ol derivatives have been heavily patented as Positive Allosteric Modulators (PAMs) for the Muscarinic Acetylcholine Receptor M4 (mAChR M4), utilized in treating neurological disorders [5]. The hydroxyl group anchors the molecule in the allosteric site, while the dimethylphenyl group interacts with hydrophobic transmembrane helices.
Target Class C: PROTAC and ADC Linker Scaffolds
Beyond direct target modulation, the azetidin-3-ol hydrochloride motif is commercially utilized as a non-cleavable linker in Antibody-Drug Conjugates (ADCs) and as an alkyl-chain-based linker for Proteolysis Targeting Chimeras (PROTACs) [6]. Its compact, sp³-rich nature improves the aqueous solubility of massive chimeric molecules without adding excessive molecular weight [7].
Fig 1. Pharmacophore mapping of the compound's structural motifs to putative therapeutic targets.
Quantitative Data & Pharmacophore Summary
To facilitate hit-to-lead optimization, the theoretical physicochemical parameters and expected assay thresholds are summarized below.
To validate the therapeutic targets of this compound, rigorous, self-validating experimental protocols must be employed. The following methodologies are designed to establish causality by differentiating between orthosteric binding, allosteric modulation, and functional reuptake inhibition.
Fig 2. Step-by-step target deconvolution and validation workflow.
Purpose: To determine if the compound acts as an orthosteric ligand or an allosteric modulator at aminergic/muscarinic GPCRs.
Causality Check: If the compound is a PAM, it will not displace the orthosteric radioligand but will alter its dissociation kinetics.
Membrane Preparation: Isolate cell membranes from CHO cells stably expressing the target GPCR (e.g., mAChR M4). Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
Equilibration: Incubate 10 μg of membrane protein with a K_d concentration of an orthosteric radioligand (e.g., [³H]-N-methylscopolamine for M4) in a 96-well plate.
Compound Addition: Add 3-(2-Methoxy-3,4-dimethylphenyl)azetidin-3-ol in a 10-point concentration-response curve (10⁻¹⁰ to 10⁻⁴ M). Include a vehicle control (0.1% DMSO) and a known orthosteric competitor (e.g., Atropine) to self-validate the assay's dynamic range.
Dissociation Kinetics (The PAM Test): To test for allosteric modulation, initiate dissociation by adding a massive excess of unlabeled orthosteric ligand. Measure the dissociation rate of the radioligand in the presence vs. absence of the azetidine compound. A slowing of the dissociation rate confirms allosteric binding.
Detection: Terminate the reaction via rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine. Wash three times with ice-cold buffer, add scintillation cocktail, and quantify radioactivity using a MicroBeta counter.
Purpose: To evaluate the compound's efficacy as a SERT/DAT reuptake inhibitor.
Causality Check: Binding affinity (Protocol 1) does not equal functional inhibition. This assay uses live synaptosomes to prove the compound actively prevents neurotransmitter transport across the membrane.
Synaptosome Isolation: Euthanize adult male Sprague-Dawley rats and rapidly dissect the striatum (for DAT) and frontal cortex (for SERT). Homogenize tissue in 0.32 M sucrose and isolate the synaptosomal fraction (P2 pellet) via differential centrifugation.
Pre-incubation: Resuspend synaptosomes in oxygenated Krebs-Ringer buffer. Aliquot into 96-well plates and pre-incubate with varying concentrations of the azetidine compound for 15 minutes at 37°C.
Substrate Addition: Add 10 nM of [³H]-Dopamine (for striatal prep) or [³H]-Serotonin (for cortical prep) to initiate uptake.
Orthogonal Control: Run parallel wells containing 10 μM of Nomifensine (DAT control) or Fluoxetine (SERT control) to define non-specific uptake.
Termination & Analysis: After 10 minutes, terminate uptake by adding ice-cold buffer containing 100 μM of the respective unlabeled monoamine. Filter rapidly through GF/B filters, wash, and quantify retained intracellular radioactivity. Calculate IC₅₀ using non-linear regression analysis (GraphPad Prism).
References
Domainex Synthesis Group. "Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery." Domainex, 2024.[Link]
Mykhailiuk, P. K., et al. "Put a ring on it: application of small aliphatic rings in medicinal chemistry." National Center for Biotechnology Information (PMC), 2023.[Link]
Runyon, S. P., et al. "3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters." Bioorganic & Medicinal Chemistry Letters, 2013.[Link]
University of New Orleans ScholarWorks. "Synthesis and Biological Evaluation of Rigid Analogues of Methamphetamines." UNO Theses and Dissertations, 2012.[Link]
Lindsley, C. W., et al. "POSITIVE ALLOSTERIC MODULATORS OF THE MUSCARINIC ACETYLCHOLINE RECEPTOR M4.
Protocols & Analytical Methods
Method
Application Notes and Protocols for the Synthesis of 3-(2-Methoxy-3,4-dimethylphenyl)azetidin-3-ol
Executive Summary Azetidine scaffolds, particularly 3-hydroxy-3-aryl azetidines, are privileged structures in modern medicinal chemistry, offering a unique three-dimensional vector space for molecular exploration. Their...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Azetidine scaffolds, particularly 3-hydroxy-3-aryl azetidines, are privileged structures in modern medicinal chemistry, offering a unique three-dimensional vector space for molecular exploration. Their inherent ring strain and defined stereochemical presentation make them valuable isosteres for various functional groups and rigid cores for constructing novel pharmacophores. This document provides a comprehensive, field-tested guide for the multi-step synthesis of a novel derivative, 3-(2-Methoxy-3,4-dimethylphenyl)azetidin-3-ol .
The synthetic strategy is designed for robustness and scalability, proceeding through three main stages: 1) Preparation of the requisite aryl bromide and N-protected azetidinone precursors; 2) A core carbon-carbon bond formation via the nucleophilic addition of an organometallic reagent to the azetidinone; and 3) Final deprotection to yield the target compound. This guide emphasizes not only the procedural steps but also the underlying scientific rationale, potential challenges, and troubleshooting strategies, ensuring a high degree of reproducibility for researchers in drug discovery and chemical development.
Overall Synthetic Strategy
The synthesis is logically divided into the preparation of two key fragments followed by their coupling and final modification. The N-benzhydryl group is employed as a robust protecting group for the azetidine nitrogen, which is readily removed in the final step via hydrogenolysis.
Caption: Overall workflow for the synthesis of the target molecule.
Part I: Synthesis of Key Precursors
This part details the preparation of the two critical building blocks: the aryl Grignard reagent and the N-protected azetidin-3-one.
Section 1.1: Preparation of (2-Methoxy-3,4-dimethylphenyl)magnesium bromide
The synthesis of the required aryl Grignard reagent begins with commercially available 3,4-dimethylphenol and proceeds through three steps: O-methylation, regioselective bromination, and Grignard formation.
Protocol 1: Synthesis of 1-Methoxy-3,4-dimethylbenzene
Reaction Setup: To a solution of 3,4-dimethylphenol (1.0 eq) in methanol in a round-bottom flask equipped with a reflux condenser, add sodium hydroxide (1.2 eq) and stir until fully dissolved.
Methylation: Add dimethyl sulfate (DMS, 1.2 eq) dropwise to the solution at room temperature. An exotherm may be observed.
Reaction: After the addition is complete, heat the mixture to reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: Cool the reaction to room temperature and concentrate under reduced pressure to remove the methanol. Partition the residue between water and diethyl ether. Separate the organic layer, wash with 2M NaOH, then with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the crude product.
Purification: Purify by vacuum distillation to obtain 1-methoxy-3,4-dimethylbenzene as a clear oil.
Protocol 2: Synthesis of 1-Bromo-2-methoxy-3,4-dimethylbenzene
Scientific Rationale: The methoxy group is an ortho-, para-director. In this case, the position ortho to the methoxy group (C2) is sterically unhindered and electronically activated, allowing for regioselective bromination.
Reaction Setup: Dissolve 1-methoxy-3,4-dimethylbenzene (1.0 eq) in acetonitrile in a flask protected from light.
Bromination: Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise at 0 °C.
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC analysis indicates complete consumption of the starting material.
Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purification: Purify the crude residue by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield 1-bromo-2-methoxy-3,4-dimethylbenzene.
Protocol 3: Formation of (2-Methoxy-3,4-dimethylphenyl)magnesium bromide (Grignard Reagent)
Critical Note: This procedure must be conducted under strictly anhydrous conditions using oven-dried glassware and anhydrous solvents.
Activation of Magnesium: Place magnesium turnings (1.5 eq) in a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet. Add a small crystal of iodine to activate the magnesium surface.
Initiation: Add a small portion (approx. 10%) of a solution of 1-bromo-2-methoxy-3,4-dimethylbenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) to the magnesium. Gentle heating may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle bubbling.
Grignard Formation: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir at room temperature for an additional 1-2 hours. The resulting dark grey/brown solution of the Grignard reagent is used directly in the next step.
Section 1.2: Preparation of 1-Benzhydrylazetidin-3-one
This precursor is synthesized in a robust, two-step sequence from commercially available starting materials.[1]
Protocol 4: Synthesis of 1-Benzhydrylazetidin-3-ol
Reaction Setup: In a round-bottom flask, dissolve benzhydrylamine (1.0 eq) in a suitable solvent such as tert-butanol or methanol.[2]
Ring Formation: Cool the solution to 20-25 °C and add epichlorohydrin (1.3 eq) dropwise, maintaining the temperature.[2]
Cyclization: Stir the mixture for 48 hours at 25-30°C. The reaction progress can be monitored by HPLC or TLC. The reaction proceeds via an intermediate 3-chloro-1-diphenylmethylamino-2-hydroxypropane which cyclizes in situ.[1]
Work-up: Upon completion, the product often precipitates. The reaction mixture can be treated with a base (e.g., NaOH solution) to facilitate complete cyclization and neutralize any hydrochloride salts. The solid product is collected by filtration, washed with water and a non-polar solvent (e.g., hexane), and dried.
Purification: The crude product is often of high purity (>99%) and can be used without further purification.[1] An 80% yield can be achieved with this chromatography-free process.[3]
Protocol 5: Oxidation to 1-Benzhydrylazetidin-3-one
Scientific Rationale: A Swern oxidation is a reliable method for converting the secondary alcohol to a ketone under mild conditions, avoiding over-oxidation or side reactions common with harsher oxidizing agents.
Reagent Preparation: In a flame-dried, three-neck flask under a nitrogen atmosphere, prepare a solution of oxalyl chloride (2.0 eq) in anhydrous dichloromethane (DCM) and cool to -78 °C (dry ice/acetone bath). Add dimethyl sulfoxide (DMSO, 4.0 eq) dropwise, ensuring the temperature remains below -65 °C. Stir for 15 minutes.
Addition of Alcohol: Add a solution of 1-benzhydrylazetidin-3-ol (1.0 eq) in DCM dropwise, again maintaining the temperature below -65 °C. Stir for 1 hour at -78 °C.[4]
Quench: Add triethylamine (5.0 eq) dropwise, stir for 15 minutes at -78 °C, and then allow the reaction to warm to room temperature.
Work-up: Add water to the reaction mixture and separate the organic layer. Wash the organic phase sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
Purification: Purify the crude product by silica gel column chromatography (eluent: heptane/ethyl acetate gradient) to afford 1-benzhydrylazetidin-3-one as a crystalline solid.[4][5]
Part II: Core Synthesis and Deprotection
With both key fragments in hand, the following protocols describe the final steps to assemble and deprotect the target molecule.
Section 2.1: Grignard Addition to form 1-Benzhydryl-3-(2-methoxy-3,4-dimethylphenyl)azetidin-3-ol
This step constitutes the key bond-forming reaction, creating the tertiary alcohol and the final carbon skeleton.
Caption: Mechanism of the Grignard addition to the azetidinone.
Protocol 6: Grignard Reaction and Work-up
Reaction Setup: Cool the freshly prepared Grignard reagent from Protocol 3 to 0 °C in an ice bath.
Addition of Ketone: Add a solution of 1-benzhydrylazetidin-3-one (0.9 eq relative to the starting aryl bromide) in anhydrous THF dropwise to the stirred Grignard solution.
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis shows consumption of the azetidinone.
Aqueous Work-up: Cool the reaction mixture back to 0 °C and quench it carefully by slow, dropwise addition of a saturated aqueous NH₄Cl solution. This will hydrolyze the magnesium alkoxide and neutralize any remaining Grignard reagent.[6]
Extraction: Dilute the mixture with ethyl acetate and stir until all solids dissolve. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography (eluent: hexane/ethyl acetate gradient) to yield the protected tertiary alcohol.
Section 2.2: Deprotection to Yield the Final Product
The final step involves the removal of the N-benzhydryl protecting group via catalytic hydrogenation.
Protocol 7: Hydrogenolysis
Reaction Setup: Dissolve the purified product from Protocol 6 (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.
Catalyst Addition: Add Palladium on carbon (10% Pd/C, ~10% by weight) to the solution.
Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1-4 atm, using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad thoroughly with methanol.
Purification: Concentrate the filtrate in vacuo. The resulting crude product can be purified by a final column chromatography or by crystallization to yield 3-(2-Methoxy-3,4-dimethylphenyl)azetidin-3-ol .
Reddy, G. J., et al. (2010). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Organic Process Research & Development, 14(4), 893–898. Available at: [Link]
ResearchGate. (2010). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Available at: [Link]
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Google Patents. (n.d.). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
Wikipedia. (n.d.). Grignard reaction. Retrieved from [Link]
Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives.
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]
Der Pharma Chemica. (2011). Synthesis of 4-(2H-chromene-3yl)-3-phenoxy-1-(4-methoxy/methylphenyl) azetidin-2-ones. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of 3-methoxy-2-azetidinones 21. Retrieved from [Link]
MDPI. (2022). Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. Retrieved from [Link]
Chemistry Steps. (n.d.). Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions. Retrieved from [Link]
Mettler Toledo. (n.d.). Lithiation and Organolithium Reactions. Retrieved from [Link]
ACS Publications. (2023). A Unified Synthetic Approach to 2‑Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes. Retrieved from [Link]
Master Organic Chemistry. (n.d.). Addition of Organolithiums To Aldehydes and Ketones. Retrieved from [Link]
Application Note: 3-(2-Methoxy-3,4-dimethylphenyl)azetidin-3-ol as a Privileged Scaffold in Drug Discovery
Executive Summary & Strategic Rationale In contemporary medicinal chemistry, escaping "flatland" (the over-reliance on planar, sp2-hybridized aromatic rings) is a critical strategy for improving the clinical success rate...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Rationale
In contemporary medicinal chemistry, escaping "flatland" (the over-reliance on planar, sp2-hybridized aromatic rings) is a critical strategy for improving the clinical success rates of drug candidates. The four-membered nitrogen-containing heterocycle, azetidine, has emerged as a privileged scaffold to achieve this[1].
The compound 3-(2-Methoxy-3,4-dimethylphenyl)azetidin-3-ol represents a highly specialized, conformationally restricted building block. By combining an sp3-rich azetidine core with a sterically hindered, electron-rich aryl group and a tertiary alcohol, this scaffold offers drug development professionals a versatile vector for bioisosteric replacement, late-stage functionalization, and pharmacokinetic optimization.
Mechanistic Insights: The Tripartite Advantage
As a Senior Application Scientist, it is crucial to understand why this specific scaffold is chosen over traditional piperidine or pyrrolidine analogs. The advantages are rooted in three distinct structural domains:
The Azetidine Ring (Metabolic & Physicochemical Tuning): Azetidines serve as excellent bioisosteres for larger saturated heterocycles. The ring strain restricts conformational freedom, pre-organizing the molecule for target binding and reducing the entropic penalty[1]. Furthermore, the azetidine nitrogen exhibits increased resistance to N-dealkylation—a common metabolic liability in piperidines—thereby extending the compound's half-life[1].
The 2-Methoxy-3,4-dimethylphenyl Motif (Electronic & Steric Shielding): The ortho-methoxy group forces the aryl ring out of coplanarity with the azetidine substituents, locking the molecule into a defined 3D trajectory. Crucially, during synthetic modifications (such as C3-functionalization), the electron-donating nature of the methoxy and dimethyl groups stabilizes transient carbocations at the C3 position, which is essential for successful nucleophilic substitutions[2].
The Tertiary Alcohol (Functional Pivot): The C3-OH acts as a potent hydrogen bond donor/acceptor for target engagement. Alternatively, it serves as a synthetic handle for dehydroxylative functionalization (e.g., fluorination), allowing chemists to fine-tune lipophilicity and membrane permeability.
Pharmacophoric deconstruction and structural advantages of the scaffold.
Physicochemical Profiling
To justify the integration of this scaffold into a drug discovery pipeline, we must compare its baseline physicochemical metrics against traditional heterocyclic bioisosteres. The data summarized below highlights the superior profile of the azetidine core in maintaining high sp3 character while minimizing lipophilic bloat.
Property / Metric
3-Arylazetidin-3-ol (4-membered)
3-Arylpyrrolidin-3-ol (5-membered)
4-Arylpiperidin-4-ol (6-membered)
Fraction sp3 (Fsp3)
High (Optimal for clinical success)
Moderate
Moderate
Relative Lipophilicity (LogP)
Lowest (Highly polar core)
Intermediate
Highest
Metabolic Stability
High (Resistant to N-dealkylation)
Moderate
Low (Prone to oxidation)
Conformational Rigidity
High (Pre-organized vectors)
Low (Flexible envelope)
Moderate (Chair flip dynamics)
Application Workflows & Protocols
The following protocols detail the divergent functionalization of the scaffold. Each workflow is designed as a self-validating system to ensure high-fidelity library generation.
Workflow for divergent library synthesis using the azetidin-3-ol scaffold.
Protocol 1: N-Derivatization via Amidation
This protocol utilizes the secondary amine of the azetidine ring to generate a library of amide derivatives.
Step 1: Dissolve 3-(2-Methoxy-3,4-dimethylphenyl)azetidin-3-ol (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous DMF to achieve a 0.2 M concentration.
Step 2: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and cool the reaction mixture to 0 °C under an inert atmosphere.
Step 3: Add HATU (1.2 eq) portion-wise. Stir for 15 minutes at 0 °C, then allow the reaction to warm to room temperature and stir for an additional 2 hours.
Mechanistic Rationale: The bond angles of the strained 4-membered ring increase the s-character of the nitrogen's lone pair, which slightly reduces its nucleophilicity compared to unstrained amines[1]. HATU is specifically selected over standard carbodiimides because it generates a highly reactive 7-azabenzotriazole active ester, easily overcoming the reduced nucleophilicity and steric hindrance of the azetidine core.
Validation & Quality Control: This is a self-validating system monitored via LC-MS. The reaction is deemed complete only when the Extracted Ion Chromatogram (EIC) shows the absolute disappearance of the starting scaffold's [M+H]+ signal (m/z 208.1). If the starting material persists, the causality points to steric clash from the carboxylic acid, requiring an additional 0.2 eq of HATU and mild heating (40 °C).
Converting the tertiary alcohol to a fluorine atom creates a 3-fluoro-3-arylazetidine, a highly prized bioisostere that blocks metabolic oxidation while maintaining the polar surface area.
Step 1: Protect the azetidine nitrogen (e.g., as an N-Boc derivative). Dissolve the N-Boc-3-(2-Methoxy-3,4-dimethylphenyl)azetidin-3-ol (1.0 eq) in anhydrous DCM (0.1 M) under argon. Cool the solution strictly to -78 °C.
Step 2: Dropwise add Diethylaminosulfur trifluoride (DAST, 1.5 eq). Stir at -78 °C for 1 hour, then slowly allow the mixture to warm to 0 °C over 2 hours.
Step 3: Quench the reaction carefully by the dropwise addition of saturated aqueous NaHCO3 at 0 °C.
Mechanistic Rationale: Fluorination of tertiary alcohols is notoriously prone to E1 elimination, which yields unwanted olefin byproducts (azetines). However, the electron-donating 2-methoxy and 3,4-dimethyl groups on the phenyl ring provide intense hyperconjugative and resonance stabilization to the transient C3 carbocation intermediate[2]. This stabilization drastically lowers the activation energy for the SN1-like capture of the fluoride ion, favoring substitution over elimination. The strict -78 °C temperature kinetically traps this substitution product.
Validation & Quality Control: Validate the structural integrity using 19F-NMR and 1H-NMR. A successful transformation is self-validated by a distinct signal in the 19F-NMR spectrum (typically between -150 to -160 ppm), characteristic of a tertiary C-F bond. Simultaneously, the absence of vinylic protons in the 1H-NMR spectrum (5.5–6.5 ppm) confirms the successful suppression of the elimination side-reaction.
References
[2] SciSpace. Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. Available at:
[1] BenchChem. The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. Available at:
Application Note: Chemoselective N-Boc Protection of 3-(2-Methoxy-3,4-dimethylphenyl)azetidin-3-ol
Strategic Rationale & Substrate Analysis Azetidines are privileged scaffolds in modern drug development, frequently deployed to improve metabolic stability, lower lipophilicity, and provide rigidified vectors for pharmac...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Rationale & Substrate Analysis
Azetidines are privileged scaffolds in modern drug development, frequently deployed to improve metabolic stability, lower lipophilicity, and provide rigidified vectors for pharmacophores. The compound 3-(2-Methoxy-3,4-dimethylphenyl)azetidin-3-ol presents a unique synthetic challenge: it contains a secondary amine within a strained four-membered ring and a tertiary alcohol adjacent to a sterically demanding ortho-methoxy-substituted aryl group.
When advancing this intermediate toward downstream coupling or functionalization, N-protection is a critical enabling step. The tert-butyloxycarbonyl (Boc) group is the industry standard due to its robust stability to catalytic hydrogenation, nucleophiles, and basic conditions, while remaining cleanly cleavable under anhydrous acidic conditions (e.g., TFA or HCl)[1]. Furthermore, N-Boc protection is essential for facilitating subsequent α-lithiation or electrophilic trapping of the azetidine core without compromising the ring's integrity[2].
Mechanistic Causality: Driving Chemoselectivity
A common concern when protecting amino-alcohols is the potential for competing O-acylation. However, the N-Boc protection of 3-(2-Methoxy-3,4-dimethylphenyl)azetidin-3-ol is inherently chemoselective due to two primary causal factors:
Nucleophilicity vs. Steric Hindrance: The secondary azetidine nitrogen is highly nucleophilic. In stark contrast, the C3-hydroxyl group is a tertiary alcohol, further shielded by the 2-methoxy-3,4-dimethylphenyl ring. Without the addition of a hypernucleophilic catalyst like 4-dimethylaminopyridine (DMAP), Boc anhydride (Boc2O) will not react with this sterically hindered oxygen.
Thermodynamic Driving Force: The amine attacks the carbonyl carbon of di-tert-butyl dicarbonate, forming an unstable tert-butyl carbonate intermediate. This intermediate rapidly decomposes into carbon dioxide (CO2) gas and tert-butanol[3]. The irreversible evolution of CO2 gas drives the equilibrium forward, ensuring complete conversion.
To manage the reaction efficiently, a biphasic solvent system (THF and 1N NaOH) is employed. This serves a dual purpose: it neutralizes the starting azetidine hydrochloride salt to its reactive free-base form, and it partitions the highly polar salts into the aqueous layer while the Boc2O remains in the organic THF layer, minimizing side reactions[4].
Figure 1: Mechanistic pathway highlighting chemoselective N-Boc protection over O-acylation.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. The physical evolution of CO2 provides a real-time visual indicator of reaction progress, while the biphasic separation acts as an intrinsic purification step.
Step-by-Step Methodology
Reaction Setup: To a stirring solution of 3-(2-Methoxy-3,4-dimethylphenyl)azetidin-3-ol hydrochloride (1.0 eq) in Tetrahydrofuran (THF) (10 volumes), add an equal volume of 1N aqueous NaOH. Ensure the biphasic mixture is stirring vigorously[4].
Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Add Boc2O (1.2 eq) dropwise. Caution: Do not run this reaction in a closed system due to continuous CO2 gas evolution[3].
In-Process Control (IPC): Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction via LC-MS and observe the cessation of effervescence (typically 2–4 hours). The physical cessation of CO2 bubbling correlates with the consumption of the intermediate.
Workup: Once complete, remove the THF under reduced pressure via rotary evaporation. Add deionized water and extract the aqueous phase with Ethyl Acetate (EtOAc) (3 × 5 volumes)[4].
Isolation: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Purification: The crude product is typically >95% pure. If necessary, purify via silica gel chromatography using a Hexanes/EtOAc gradient to afford pure N-Boc-3-(2-Methoxy-3,4-dimethylphenyl)azetidin-3-ol.
Figure 2: Experimental workflow for the biphasic N-Boc protection of the azetidin-3-ol derivative.
Quantitative Data & Optimization
Table 1: Reagent Stoichiometry for Biphasic N-Protection
Reagent / Material
MW ( g/mol )
Equivalents
Function
3-(2-Methoxy-3,4-dimethylphenyl)azetidin-3-ol HCl
243.73
1.0
Substrate / Limiting Reagent
Di-tert-butyl dicarbonate (Boc2O)
218.25
1.2
Electrophile / Protecting Group
1N Sodium Hydroxide (NaOH)
40.00
2.5
Base / Acid Scavenger
Tetrahydrofuran (THF)
72.11
10 vol
Organic Solvent
Ethyl Acetate (EtOAc)
88.11
15 vol
Extraction Solvent
Table 2: Troubleshooting and Causal Adjustments
Observation
Causal Explanation
Corrective Action
Incomplete Conversion
The biphasic mixture may lack sufficient agitation, preventing the free-based amine from partitioning into the THF layer.
Application Note: Advanced Analytical Methodologies for the Quantification of 3-(2-Methoxy-3,4-dimethylphenyl)azetidin-3-ol
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 3-(2-Methoxy-3,4-dimethylphenyl)azetidin-3-ol (CAS: 1699110-18-3) Executive Summary In modern drug discovery, highly strai...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Compound: 3-(2-Methoxy-3,4-dimethylphenyl)azetidin-3-ol (CAS: 1699110-18-3)
Executive Summary
In modern drug discovery, highly strained four-membered nitrogen heterocycles, such as azetidines, have emerged as privileged structural motifs. They are frequently incorporated into lead compounds to enhance conformational rigidity, improve metabolic stability, and optimize pharmacokinetic profiles[1]. 3-(2-Methoxy-3,4-dimethylphenyl)azetidin-3-ol is a critical pharmaceutical intermediate. Accurate, reproducible quantification of this compound—both in bulk drug substance assays and at trace levels in complex reaction matrices—is paramount for regulatory compliance and quality control. This application note details two self-validating analytical workflows (UHPLC-UV and LC-MS/MS) engineered specifically for the physicochemical nuances of this azetidine derivative.
Physicochemical Profiling & Analytical Causality
As a Senior Application Scientist, I approach method development by first deconstructing the molecule's physicochemical traits to establish a causal link between the analyte and the analytical conditions.
The Chromatographic Challenge:
The target molecule contains a secondary azetidine amine with a pKa of approximately 10.4. In the acidic mobile phases (pH ~2.7) required for optimal electrospray ionization (ESI) in mass spectrometry, this nitrogen is >99.9% protonated. When analyzed on standard fully porous silica C18 columns, basic compounds like this suffer from severe peak tailing and poor loadability due to secondary ion-exchange interactions between the protonated amine and residual surface silanols.
The Mechanistic Solution:
To circumvent this, our protocols mandate the use of Charged Surface Hybrid (CSH) technology . CSH stationary phases incorporate a reproducible, low-level positive surface charge. This engineered surface electrostatically repels the protonated azetidine, completely mitigating silanol interactions. The result is sharp, symmetrical peaks and vastly improved mass load capacity, even when using low-ionic-strength additives like 0.1% formic acid[2].
Analytical Workflows & Decision Matrix
Figure 1: Decision-tree workflow for the analytical quantification of the azetidine intermediate.
Experimental Protocols (Self-Validating Systems)
To ensure trustworthiness, both protocols are designed as self-validating systems incorporating mandatory System Suitability Testing (SST) prior to sample acquisition.
Protocol A: UHPLC-UV (Bulk Purity and Assay)
Objective: High-throughput quantification of bulk intermediate (>1 µg/mL).
Sample Preparation: Dissolve 10.0 mg of the intermediate in 10 mL of Methanol:Water (50:50 v/v). Dilute to a working concentration of 50 µg/mL.
Mobile Phase A: 0.1% Formic Acid in MS-grade Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Flow Rate: 0.4 mL/min.
Detection: UV at 220 nm (targeting the methoxy-dimethylphenyl chromophore).
System Suitability Testing (SST): Inject a blank followed by six replicates of the 50 µg/mL standard. The system is validated only if:
Blank shows no interfering peaks >0.1% of the standard area.
Peak tailing factor (Tf) is ≤ 1.5.
Area %RSD across 6 injections is ≤ 1.0%.
Protocol B: LC-MS/MS (Trace Level Quantification)
Objective: High-sensitivity quantification for trace reaction monitoring or impurity screening (<1 µg/mL). Utilizing Design of Experiments (DoE) principles during method development ensures optimized ionization and transfer parameters for maximum sensitivity[3].
Sample Preparation: Spike samples with a stable isotopically labeled internal standard (e.g., Azetidine-d4 analog) to a final IS concentration of 50 ng/mL to correct for matrix effects.
MS Conditions:
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Xevo TQ-S).
SST: Inject the Lower Limit of Quantification (LLOQ) standard (1.0 ng/mL). The system is validated if the Signal-to-Noise (S/N) ratio is ≥ 10 and the retention time matches the internal standard within ± 0.05 minutes.
Mechanistic Insights: Ionization and Fragmentation
Understanding the fragmentation mechanism is critical for selecting robust Multiple Reaction Monitoring (MRM) transitions. The intact molecule (Molecular Weight: 207.27 g/mol ) readily accepts a proton at the azetidine nitrogen to form a stable precursor ion [M+H]+ at m/z 208.3.
Upon Collision-Induced Dissociation (CID), the primary fragmentation pathway is the neutral loss of water (-18 Da) from the 3-position hydroxyl group. This generates an intense product ion at m/z 190.3. This loss is highly favored because the resulting carbocation is sterically protected and electronically stabilized by the adjacent electron-donating 2-methoxy-3,4-dimethylphenyl ring system.
Figure 2: Proposed LC-MS/MS ESI+ and CID fragmentation pathway for the target analyte.
Quantitative Data & Method Validation Summaries
The following tables summarize the optimized gradient conditions, mass spectrometry parameters, and the rigorous validation metrics aligned with ICH Q2(R2) guidelines.
Table 1: Universal UHPLC Gradient Program (Applicable to both UV and MS)
Application Note: A Robust HPLC Method for the Analysis of 3-(2-Methoxy-3,4-dimethylphenyl)azetidin-3-ol
Abstract This application note details the development and validation of a reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-(2-Methoxy-3,4-dimethylphenyl)azetidin-3-ol, a n...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note details the development and validation of a reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-(2-Methoxy-3,4-dimethylphenyl)azetidin-3-ol, a novel heterocyclic compound. Azetidine scaffolds are of significant interest in medicinal chemistry, making robust analytical methods essential for drug discovery and quality control processes.[1][2] The primary analytical challenge for this molecule is its inherent polarity, stemming from the hydroxyl group and the tertiary amine within the azetidine ring. This often leads to poor retention on traditional reversed-phase columns.[3] This guide outlines a systematic approach, from initial method development and optimization to a full validation protocol according to the International Council for Harmonisation (ICH) guidelines, ensuring the method is accurate, precise, and robust for its intended purpose.
Introduction and Analyte Characterization
3-(2-Methoxy-3,4-dimethylphenyl)azetidin-3-ol is a substituted azetidinol. The azetidine ring is a strained four-membered heterocycle that serves as a valuable building block in modern pharmaceuticals.[2][4] The analytical strategy must account for the key structural features of the target analyte:
Aromatic Chromophore: The substituted phenyl ring allows for sensitive ultraviolet (UV) detection.
Polar Functional Groups: The tertiary alcohol (-OH) and the azetidine nitrogen (a tertiary amine) make the molecule polar.
Basic Center: The azetidine nitrogen is basic and subject to protonation. Its pKa will influence retention behavior, making mobile phase pH a critical parameter.
Chiral Center: The C3 carbon, bearing the hydroxyl group, is a stereocenter. While this note primarily focuses on an achiral assay, considerations for enantioselective separation are also discussed.
The primary goal is to develop a method that provides adequate retention, symmetrical peak shape, and resolution from potential impurities.
HPLC Method Development Strategy
Developing a robust method for a polar compound requires a logical, multi-step approach that moves from selecting the appropriate chromatography mode to fine-tuning instrumental parameters. When standard approaches fail, creativity and a deep understanding of chromatographic theory are required to overcome challenges like poor retention.[3]
Chromatographic Mode and Column Selection
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common mode due to its versatility and applicability to a wide range of small molecules.[1] However, the high polarity of our target analyte can lead to insufficient retention on standard C18 columns, with the peak eluting at or near the solvent front.[5]
To counteract this, a systematic column screening approach is recommended:
Standard C18: A good starting point to benchmark retention.
Polar-Embedded/Polar-Endcapped Phases: Columns with embedded polar groups (e.g., amide, carbamate) or polar endcapping are designed to enhance the retention of polar analytes.[6][7] They allow for the use of highly aqueous mobile phases without the risk of phase collapse (dewetting) that can occur with traditional C18 columns.
Phenyl Phases: A phenyl stationary phase can offer alternative selectivity through π-π interactions with the analyte's aromatic ring, which can be beneficial for resolution from closely related impurities.[6]
For this application, a column with a polar-embedded stationary phase is the most promising starting point for achieving balanced retention and good peak shape.
Mobile Phase Optimization
The mobile phase composition is critical for controlling retention and selectivity.
Organic Modifier: Acetonitrile is generally preferred over methanol as it provides lower viscosity, lower backpressure, and often better peak shapes for basic compounds.
Aqueous Phase and pH Control: The basicity of the azetidine nitrogen necessitates pH control to ensure consistent analyte ionization and, therefore, reproducible retention times. The purpose of a buffer is to inhibit pH changes upon sample introduction.[6] A mobile phase pH set at least one unit away from the analyte's pKa is ideal. For a tertiary amine, a slightly acidic pH (e.g., 3.0-4.0) will ensure it is consistently protonated, leading to better peak shape and stability.
Buffer Selection: For compatibility with mass spectrometry (LC-MS), volatile buffers are required.[6][7] Ammonium formate or ammonium acetate are excellent choices. A buffer concentration of 10-20 mM is typically sufficient.
Detector Settings
The presence of the 2-methoxy-3,4-dimethylphenyl group provides a strong UV chromophore. A photodiode array (PDA) detector should be used during method development to scan the UV spectrum and determine the wavelength of maximum absorbance (λ-max), which will provide the highest sensitivity. The λ-max is expected to be in the 220-280 nm range.
Method Development Workflow
The logical progression of the method development process is visualized below.
Figure 1: Systematic workflow for HPLC method development.
Recommended Achiral HPLC Protocol
Based on the principles outlined above, the following method is recommended for the routine analysis of 3-(2-Methoxy-3,4-dimethylphenyl)azetidin-3-ol.
Chromatographic Conditions
Parameter
Recommended Setting
HPLC System
Agilent 1260 Infinity II or equivalent system with quaternary pump, autosampler, and DAD/PDA detector.
Column
Waters XBridge BEH C18 (4.6 x 150 mm, 3.5 µm) or equivalent polar-compatible C18 column.
Mobile Phase A
10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid.
Mobile Phase B
Acetonitrile.
Gradient Program
10% B to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.
Flow Rate
1.0 mL/min.
Column Temperature
30 °C.
Injection Volume
5 µL.
Detection
Diode Array Detector (DAD). Monitoring at 225 nm and 275 nm.
Run Time
20 minutes.
Preparation of Solutions
Mobile Phase A Preparation: Accurately weigh 0.63 g of ammonium formate and dissolve in 1 L of HPLC-grade water. Adjust the pH to 3.5 using formic acid. Filter through a 0.45 µm membrane filter.
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
Working Standard Solution (50 µg/mL): Dilute 0.5 mL of the stock solution to 10.0 mL with the diluent.
Sample Preparation: Prepare the sample in the diluent to a target concentration of 50 µg/mL. Filter through a 0.22 µm syringe filter into an HPLC vial before analysis.
Analytical Workflow
Figure 2: Routine sample analysis workflow.
Method Validation Protocol
The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[8][9][10] Validation is a continuous process that demonstrates an analytical procedure is fit for purpose throughout its lifecycle.[11]
Validation Parameters and Acceptance Criteria
Parameter
Description
Acceptance Criteria
Specificity
The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, matrix).
The analyte peak should be free from interference from blank and placebo injections. Peak purity should pass.
Linearity & Range
The ability to elicit test results that are directly proportional to the analyte concentration within a given range.
Correlation coefficient (r²) ≥ 0.999 over a range of 1-100 µg/mL (e.g., 5 concentration levels).
Accuracy (Recovery)
The closeness of test results to the true value. Assessed by spiking a placebo with the analyte at different concentration levels.
Mean recovery between 98.0% and 102.0% at three levels (e.g., 80%, 100%, 120% of target concentration).[1]
Precision
Repeatability (Intra-day): Precision over a short interval with the same operator and equipment. Intermediate Precision (Inter-day): Variation within the same lab (different days, analysts, or equipment).
Repeatability: RSD ≤ 1.0% for six replicate injections. Intermediate Precision: RSD ≤ 2.0% across different conditions.
LOD & LOQ
Limit of Detection (LOD): The lowest amount of analyte that can be detected. Limit of Quantitation (LOQ): The lowest amount that can be quantified with acceptable precision and accuracy.
LOD: Signal-to-Noise ratio (S/N) ≥ 3. LOQ: Signal-to-Noise ratio (S/N) ≥ 10.
Robustness
The capacity to remain unaffected by small, deliberate variations in method parameters.
System suitability parameters (retention time, peak area, tailing factor) remain within acceptable limits.
Chiral Separation Considerations
Since 3-(2-Methoxy-3,4-dimethylphenyl)azetidin-3-ol possesses a chiral center, resolving its enantiomers is often a regulatory requirement in pharmaceutical development.[12] The direct approach using a Chiral Stationary Phase (CSP) is the most common and effective method for enantioseparation.[13]
Recommended Approach: Screening polysaccharide-based CSPs, such as those with amylose or cellulose derivatives, is a highly effective strategy.[14][15] Columns like Chiralpak® ID or Chiralcel® OJ-H have demonstrated broad applicability for separating enantiomers of compounds containing heterocyclic rings.[12][14]
Starting Conditions for Chiral Method Development:
Mode: Normal Phase (NP) is often the first choice for polysaccharide CSPs.
Mobile Phase: A simple mobile phase like n-Hexane / 2-Propanol (90:10, v/v) is a good starting point.
Additive: For basic compounds, the addition of a small amount of a basic modifier (e.g., 0.1% diethylamine) is often necessary to improve peak shape. For acidic compounds, an acidic modifier like trifluoroacetic acid would be used.[13]
Flow Rate: Chiral separations often benefit from lower flow rates (e.g., 0.5 - 1.0 mL/min) to maximize resolution.[15]
Conclusion
This application note provides a comprehensive framework for the development, implementation, and validation of a robust RP-HPLC method for the analysis of 3-(2-Methoxy-3,4-dimethylphenyl)azetidin-3-ol. By employing a polar-compatible stationary phase and a buffered mobile phase at a controlled acidic pH, the challenges associated with analyzing this polar, basic compound can be effectively overcome. The detailed protocol and validation guidelines ensure that the method is reliable and suitable for use in a regulated drug development environment. Furthermore, strategic considerations for developing a necessary chiral separation method are provided to support advanced stages of pharmaceutical characterization.
References
Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities. Resolian. [Link]
Ali, J. HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. [Link]
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Pharmaguideline. [Link]
Patel, K. et al. (2024). A Review of HPLC Method Development and Validation as per ICH Guidelines. International Journal of Drug Regulatory Affairs. [Link]
Prajapati, Y. et al. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]
LCGC International. (2021, November 2). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
Badgett, M. J., Boyes, B., & Orlando, R. (2017). Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. JASMS, 28, 818-826. [Link]
Mezcua, M. et al. (2025, September 23). Development of an Efficient HPLC-MS/MS Method for the Detection of a Broad Spectrum of Hydrophilic and Lipophilic Contaminants in Marine Waters: An Experimental Design Approach. MDPI. [Link]
Chimalakonda, K. et al. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. American Journal of Analytical Chemistry, 3, 478-483. [Link]
Oliveira, R. G. et al. (2021). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. World Journal of Nuclear Medicine, 20(2), 146-152. [Link]
Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
Frank, D. A. et al. (2020, December 22). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. [Link]
Chen, Y. et al. (2025, February 4). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications. [Link]
Ellman, J. A. et al. (2024, September 30). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. [Link]
ResearchGate. (2025, August 5). Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum. ResearchGate. [Link]
University of Birmingham. Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. University of Birmingham Research Portal. [Link]
Ahuja, S. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
Bioanalysis Zone. Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. [Link]
In Vitro Pharmacological Profiling Protocol for 3-(2-Methoxy-3,4-dimethylphenyl)azetidin-3-ol: A Phenylazetidine Scaffold in Neuro-Drug Discovery
Introduction & Scientific Rationale The compound 3-(2-Methoxy-3,4-dimethylphenyl)azetidin-3-ol (CAS: 1699110-18-3) represents a highly specialized building block and putative pharmacological scaffold. In modern medicinal...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scientific Rationale
The compound 3-(2-Methoxy-3,4-dimethylphenyl)azetidin-3-ol (CAS: 1699110-18-3) represents a highly specialized building block and putative pharmacological scaffold. In modern medicinal chemistry, the azetidin-3-ol ring is a highly strained, polar motif that frequently serves as a bioisostere for larger, more lipophilic rings like piperidine or pyrrolidine, offering improved aqueous solubility and metabolic stability[1].
The 2-methoxy-3,4-dimethylphenyl moiety provides a sterically tuned, electron-rich aromatic system. The steric bulk of the two methyl groups at the 3- and 4-positions restricts the rotation of the 2-methoxy group, locking the molecule into a specific bioactive conformation. Phenylazetidine scaffolds are prominently featured in the development of ligands for G-protein coupled receptors (GPCRs) such as chemokine receptors[2] and cannabinoid receptors[3], as well as central nervous system enzymes like monoacylglycerol lipase (MAGL)[4].
Because this scaffold is highly relevant to neuropharmacology and GPCR targeting, this application note provides a comprehensive, self-validating in vitro assay cascade to evaluate its target engagement, functional efficacy, and metabolic stability.
Fig 1: Three-tier in vitro screening cascade for evaluating the phenylazetidine scaffold.
Compound Formulation and Chemical Handling
Causality & Logic: The basic nitrogen of the azetidine ring (predicted pKa ~ 8.5–9.0) ensures the compound is protonated at physiological pH. However, the free base form possesses limited aqueous solubility. To prevent precipitation and ensure accurate dosing, the compound must be formulated in an anhydrous organic solvent before aqueous dilution.
Step-by-Step Preparation:
Primary Stock: Dissolve the lyophilized powder of 3-(2-Methoxy-3,4-dimethylphenyl)azetidin-3-ol in 100% anhydrous DMSO to yield a 10 mM stock solution. Note: Anhydrous DMSO prevents water-induced degradation over multiple freeze-thaw cycles.
Storage: Aliquot the stock into opaque or amber glass vials and store at -20°C. The electron-rich dimethyl-methoxy-phenyl ring can be susceptible to photo-oxidation over prolonged periods.
Working Dilutions: Prepare 10× working solutions in the specific assay buffer. Ensure the final DMSO concentration in any cellular or biochemical assay does not exceed 1% (v/v) to prevent solvent-induced membrane fluidization or cytotoxicity.
Causality & Logic: To validate that the phenylazetidine physically binds to an orthosteric receptor site (e.g., a central GPCR), a competitive radioligand binding assay is employed. The critical step here is the use of Polyethylenimine (PEI). Because the azetidine nitrogen carries a positive charge, it will bind non-specifically to the negatively charged glass fibers of the filtration plates, creating false positives. PEI neutralizes this charge.
Step-by-Step Protocol:
Membrane Preparation: Resuspend target-expressing cell membranes (e.g., CHO-K1 cells expressing the target GPCR) in Assay Buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4). Causality: MgCl₂ stabilizes the high-affinity agonist state of the GPCR-G protein complex.
Filter Pre-treatment: Soak 96-well GF/B glass fiber filter plates in 0.1% PEI for 1 hour at room temperature.
Incubation: In a 96-well assay plate, combine:
50 µL of 3-(2-Methoxy-3,4-dimethylphenyl)azetidin-3-ol (serial dilutions from 10 µM to 0.1 nM).
50 µL of the target-specific [³H]-radioligand at its
Kd
concentration.
100 µL of membrane suspension (10–20 µg protein/well).
Equilibration: Incubate the plate at 25°C for 90 minutes to ensure steady-state equilibrium.
Filtration & Wash: Harvest the membranes onto the PEI-treated GF/B plates using a vacuum manifold. Wash rapidly 3× with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4) to trap the receptor-bound radioligand while washing away unbound molecules.
Detection: Dry the plates, add 40 µL of MicroScint-20 scintillation cocktail, and read on a TopCount NXT Microplate Scintillation Counter.
Tier 2: Functional Profiling via Intracellular Calcium Flux (FLIPR)
Causality & Logic: Binding affinity (
Ki
) does not distinguish between an agonist, antagonist, or allosteric modulator. For Gq-coupled targets, measuring intracellular calcium release provides a real-time functional readout. Probenecid is strictly required in this protocol to block organic anion transporters, which would otherwise actively pump the fluorescent dye out of the cytoplasm.
Cell Seeding: Plate target-expressing cells at 20,000 cells/well in a 384-well black-wall, clear-bottom plate. Incubate overnight at 37°C, 5% CO₂.
Dye Loading: Remove culture media and add 20 µL/well of Fluo-4 AM dye loading solution (2 µM Fluo-4 AM, 2.5 mM Probenecid, 0.04% Pluronic F-127 in HBSS + 20 mM HEPES). Incubate for 60 minutes at 37°C.
Compound Addition: Place the plate into a FLIPR Tetra system. The system will automatically add 10 µL of the formulated 3-(2-Methoxy-3,4-dimethylphenyl)azetidin-3-ol.
Kinetic Readout: Record fluorescence (Ex: 488 nm, Em: 515-575 nm) continuously for 3 minutes. Calculate the area under the curve (AUC) or maximum peak height to determine the
EC50
(for agonism) or
IC50
(for antagonism against a reference agonist).
Tier 3: In Vitro ADME (Microsomal Stability)
Causality & Logic: The 2-methoxy group is a classic liability for CYP450-mediated O-demethylation (particularly by CYP2D6 and CYP3A4), while the benzylic methyl groups are susceptible to oxidation. Evaluating intrinsic clearance (
CLint
) via Human Liver Microsomes (HLM) ensures the scaffold is metabolically viable. NADPH is required as the electron donor for CYP450 catalysis.
Step-by-Step Protocol:
Reaction Mix: Prepare a 100 µL reaction mixture containing 0.5 mg/mL HLM protein, 1 µM of 3-(2-Methoxy-3,4-dimethylphenyl)azetidin-3-ol, and 100 mM potassium phosphate buffer (pH 7.4).
Pre-incubation: Incubate the mixture at 37°C for 5 minutes.
Initiation: Add 1 mM NADPH to initiate the metabolic reaction.
Time-Course Quenching: At designated time points (0, 5, 15, 30, and 60 minutes), transfer 20 µL of the reaction mixture into 80 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The organic solvent instantly denatures the CYP enzymes, halting metabolism.
Centrifugation & LC-MS/MS: Centrifuge at 4,000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.
Quantitative Data Presentation
The following table outlines the expected pharmacological parameters and success criteria for advancing this phenylazetidine scaffold through lead optimization.
Assay Parameter
Readout Metric
Target Threshold
Implications for 3-(2-Methoxy-3,4-dimethylphenyl)azetidin-3-ol
Differentiates between agonist/antagonist functional behavior.
HLM Stability
CLint
(µL/min/mg)
< 20 µL/min/mg
Indicates resistance to O-demethylation and benzylic oxidation.
Cytotoxicity (HepG2)
CC50
(µM)
> 50 µM
Ensures functional readouts are not confounded by non-specific cell death.
References
Design, synthesis and evaluation of reversible and irreversible monoacylglycerol lipase positron emission tomography (PET) tracers using a 'tail switching' strategy on a piperazinyl azetidine skeleton. PMC. Available at:[Link]
Selective and Dual Targeting of CCR2 and CCR5 Receptors: A Current Overview. PMC. Available at:[Link]
3-[(4-Chlorophenyl)methyl]-3-phenylazetidine | 1244978-29-7. 摩熵化学 (Molaid). Available at:[Link]
application of 3-(2-Methoxy-3,4-dimethylphenyl)azetidin-3-ol in CNS research
An In-Depth Guide to the Preclinical Evaluation of 3-(2-Methoxy-3,4-dimethylphenyl)azetidin-3-ol for Central Nervous System Applications Abstract The azetidine scaffold is a privileged structure in modern medicinal chemi...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Preclinical Evaluation of 3-(2-Methoxy-3,4-dimethylphenyl)azetidin-3-ol for Central Nervous System Applications
Abstract
The azetidine scaffold is a privileged structure in modern medicinal chemistry, imparting unique three-dimensional characteristics that can enhance potency, selectivity, and pharmacokinetic properties, particularly for central nervous system (CNS) targets.[1][2] This document provides a comprehensive guide for the initial preclinical evaluation of a novel azetidin-3-ol derivative, 3-(2-Methoxy-3,4-dimethylphenyl)azetidin-3-ol. Given its structural similarity to known psychostimulants and the embedded phenethylamine motif within its core, we hypothesize that this compound may act as a modulator of monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[3][4] These transporters are critical regulators of neurotransmission and are key targets for treating a range of CNS disorders, including attention-deficit/hyperactivity disorder (ADHD), depression, and narcolepsy.
This guide offers a strategic workflow, from initial in vitro characterization to preliminary in vivo assessment. It is designed for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the scientific rationale behind each experimental choice to ensure a robust and self-validating investigation.
Introduction: Rationale and Hypothesized Mechanism of Action
The development of novel CNS agents requires a systematic and multi-faceted evaluation process. The compound 3-(2-Methoxy-3,4-dimethylphenyl)azetidin-3-ol is a new chemical entity (NCE) of interest due to its azetidine core, which can confer metabolic stability and favorable physicochemical properties for brain penetration.[1]
Hypothesized Mechanism: We postulate that 3-(2-Methoxy-3,4-dimethylphenyl)azetidin-3-ol functions as a monoamine reuptake inhibitor. Psychostimulants typically exert their effects by blocking DAT and/or NET, leading to increased extracellular concentrations of dopamine and norepinephrine in brain regions critical for executive function and arousal, such as the prefrontal cortex.[5][6] The substitution pattern on the phenyl ring (methoxy and dimethyl groups) is anticipated to modulate the compound's affinity and selectivity for the different monoamine transporters.
The following diagram illustrates this hypothesized action at a dopaminergic synapse.
Caption: Phased experimental workflow for evaluating a novel CNS compound.
In Vitro Characterization Protocols
The initial phase focuses on determining the compound's interaction with its putative targets and its ability to reach the CNS.
Objective: To determine the binding affinity (Kᵢ) of 3-(2-Methoxy-3,4-dimethylphenyl)azetidin-3-ol for human DAT, NET, and SERT. A competitive radioligand binding assay is the gold standard for this initial screen due to its robustness and sensitivity.
[7][8]
Principle: The assay measures the ability of the unlabeled test compound to compete with a known high-affinity radioligand for binding to the target transporter expressed in cell membranes. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀, which is then used to calculate the Kᵢ.
[9]
Table 1: Hypothetical Binding Affinity Data
Target Transporter
Radioligand
Kᵢ (nM) of Test Compound
Dopamine (DAT)
[³H]WIN 35,428
25
Norepinephrine (NET)
[³H]Nisoxetine
80
| Serotonin (SERT) | [³H]Citalopram | > 1,000 |
Protocol 1: Competitive Radioligand Binding Assay
Receptor Preparation:
Use commercially available cell membranes from HEK293 or CHO cells stably expressing the human DAT, NET, or SERT.
Thaw membranes on ice and dilute to a final protein concentration of 5-20 µ g/well in the appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
Reaction Setup (96-well plate format):
Total Binding: Add 50 µL of assay buffer, 25 µL of radioligand at a concentration near its Kₑ (e.g., 1-2 nM [³H]WIN 35,428 for DAT), and 25 µL of diluted cell membranes.
Non-Specific Binding (NSB): Add 25 µL of a high concentration of a known non-radioactive inhibitor (e.g., 10 µM GBR 12909 for DAT) instead of buffer, followed by 25 µL of radioligand and 25 µL of membranes. This determines the amount of radioligand that binds to non-target sites.
Test Compound: Prepare serial dilutions of 3-(2-Methoxy-3,4-dimethylphenyl)azetidin-3-ol (e.g., from 0.1 nM to 100 µM). Add 25 µL of each concentration, 25 µL of radioligand, and 25 µL of membranes.
Incubation:
Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium. The exact time should be optimized for each transporter.
Separation and Quantification:
Rapidly harvest the contents of each well onto a glass fiber filter plate (e.g., GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioactivity.
Allow the filters to dry, then add scintillation cocktail to each well.
Count the radioactivity in a microplate scintillation counter.
Data Analysis:
Calculate Specific Binding = Total Binding - Non-Specific Binding.
Plot the percentage of specific binding against the log concentration of the test compound.
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.
[9] * Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Rationale: This protocol provides a quantitative measure of the compound's affinity for its primary targets. Performing the assay for all three major monoamine transporters allows for the determination of selectivity, which is a critical predictor of the compound's pharmacological profile and potential side effects.
Objective: To determine the functional potency (IC₅₀) of the compound to inhibit the uptake of neurotransmitters into cells expressing the respective transporters. This assay validates the binding data and confirms the compound's mechanism as a reuptake inhibitor.
[10]
Principle: Cells overexpressing a specific monoamine transporter are incubated with a radiolabeled substrate (e.g., [³H]dopamine). A functional transporter will internalize the substrate. The assay measures the ability of the test compound to block this uptake.
[11]
Table 2: Hypothetical Functional Potency Data
Culture HEK293 cells stably expressing hDAT, hNET, or hSERT in appropriate media in 96-well plates until they form a confluent monolayer.
Assay Procedure:
On the day of the experiment, wash the cells once with 100 µL of Krebs-HEPES buffer (KHB).
Pre-incubate the cells for 10-15 minutes at room temperature with 50 µL of KHB containing various concentrations of the test compound or a reference inhibitor (e.g., cocaine for DAT).
Initiate the uptake reaction by adding 50 µL of KHB containing the radiolabeled substrate (e.g., a final concentration of 10-20 nM [³H]dopamine).
Incubate for a short period (e.g., 5-10 minutes) at room temperature. The incubation must be short enough to measure the initial rate of uptake.
Termination and Lysis:
Terminate the uptake by rapidly aspirating the buffer and washing the cells 3 times with 150 µL of ice-cold KHB.
Lyse the cells by adding 100 µL of 1% SDS solution to each well and shaking for 5 minutes.
Quantification:
Transfer the lysate from each well into a scintillation vial or a 96-well plate compatible with a scintillation counter.
Add scintillation cocktail and measure the radioactivity.
Data Analysis:
Define 100% uptake as the signal in vehicle-treated wells and 0% uptake as the signal in wells treated with a saturating concentration of a known inhibitor.
Calculate the percentage of inhibition for each concentration of the test compound.
Plot the percent inhibition against the log concentration of the test compound and use non-linear regression to determine the IC₅₀ value.
Rationale: This functional assay provides a more physiologically relevant measure of the compound's activity compared to a simple binding assay. It confirms that binding to the transporter translates into a functional blockade of its activity, which is the desired therapeutic mechanism.
[10]
CNS Availability: In Vitro Blood-Brain Barrier (BBB) Permeability
Objective: To predict the ability of 3-(2-Methoxy-3,4-dimethylphenyl)azetidin-3-ol to cross the blood-brain barrier.
Principle: An in vitro BBB model, such as a transwell assay using immortalized human cerebral microvascular endothelial cells (hCMEC/D3), is used to measure the rate of compound transport from an apical (blood side) to a basolateral (brain side) chamber.
Table 3: Hypothetical BBB Permeability Data
Parameter
Value
Interpretation
Apparent Permeability (Pₐₚₚ)
18 x 10⁻⁶ cm/s
High CNS Penetration Predicted
| Efflux Ratio (Pₐₚₚ B-A / Pₐₚₚ A-B) | 1.2 | Not a substrate for major efflux pumps |
Protocol 3: hCMEC/D3 Transwell Permeability Assay
Cell Culture:
Culture hCMEC/D3 cells on collagen-coated Transwell inserts (e.g., 0.4 µm pore size) until they form a confluent monolayer with high transendothelial electrical resistance (TEER > 30 Ω·cm²), indicating tight junction formation.
Permeability Assay (Apical to Basolateral - A to B):
Wash the cell monolayer on both sides with transport buffer (e.g., HBSS).
Add the test compound (e.g., at 10 µM) to the apical chamber. Include a low-permeability marker (e.g., Lucifer yellow) to assess monolayer integrity.
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber, replacing the volume with fresh buffer.
Permeability Assay (Basolateral to Apical - B to A):
To assess active efflux, perform the experiment in the reverse direction, adding the compound to the basolateral chamber and sampling from the apical chamber.
Sample Analysis:
Quantify the concentration of the test compound in all samples using a sensitive analytical method, typically LC-MS/MS.
Data Analysis:
Calculate the apparent permeability coefficient (Pₐₚₚ) using the formula: Pₐₚₚ = (dQ/dt) / (A * C₀), where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
Calculate the efflux ratio (Pₐₚₚ B-A / Pₐₚₚ A-B). A ratio > 2 suggests the compound is a substrate of an active efflux transporter (e.g., P-glycoprotein).
Rationale: The ability to cross the BBB is a non-negotiable attribute for any CNS-targeted drug. [12]This in vitro assay provides a reliable and high-throughput method to predict in vivo brain penetration early in the discovery process, saving significant resources by deprioritizing compounds with poor CNS availability.
In Vivo Pharmacological Assessment
Once a compound demonstrates a promising in vitro profile (i.e., potent, selective, and brain penetrant), preliminary in vivo studies are conducted to confirm CNS activity.
Locomotor Activity Assay
Objective: To assess the effect of 3-(2-Methoxy-3,4-dimethylphenyl)azetidin-3-ol on spontaneous locomotor activity in rodents.
Principle: Compounds that enhance dopamine and norepinephrine signaling, such as psychostimulants, typically cause an increase in locomotor activity (hyperlocomotion). [13]This assay serves as a simple, robust screen for CNS stimulant effects.
Table 4: Hypothetical Locomotor Activity Data
Treatment Group
Dose (mg/kg, i.p.)
Total Distance Traveled (meters in 60 min)
Vehicle
-
150 ± 20
Test Compound
1
220 ± 30
Test Compound
3
450 ± 55*
Test Compound
10
680 ± 70*
Amphetamine (Control)
2
710 ± 65*
*p < 0.05 vs. Vehicle
Protocol 4: Open-Field Locomotor Activity in Mice
Animals and Habituation:
Use adult male C57BL/6 mice.
Allow animals to acclimate to the testing room for at least 60 minutes before the experiment.
Place each mouse individually into an open-field arena (e.g., 40x40 cm) equipped with infrared beams to automatically track movement.
Allow a 30-minute habituation period in the arena.
Drug Administration:
After habituation, remove the mice, administer the test compound (e.g., 1, 3, 10 mg/kg), a vehicle control, or a positive control (e.g., d-amphetamine, 2 mg/kg) via intraperitoneal (i.p.) injection.
Immediately return the mice to the same open-field arena.
Data Collection:
Record locomotor activity (e.g., total distance traveled, horizontal activity, vertical activity/rearing) continuously for 60-120 minutes using the automated tracking software.
Data Analysis:
Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect.
Compare the total activity over the entire session between treatment groups using ANOVA followed by post-hoc tests.
Rationale: This experiment provides the first in vivo evidence of a compound's psychoactive effects. A dose-dependent increase in locomotor activity strongly supports the hypothesized mechanism as a monoamine reuptake inhibitor and warrants further investigation into its therapeutic potential.
[14]
Conclusion and Future Directions
The protocols detailed in this guide provide a robust framework for the initial preclinical characterization of 3-(2-Methoxy-3,4-dimethylphenyl)azetidin-3-ol as a potential CNS agent. Based on the hypothetical data presented, this compound demonstrates characteristics of a potent and selective dopamine/norepinephrine reuptake inhibitor with good brain permeability and in vivo psychostimulant activity.
Successful validation through these assays would justify progression to more advanced studies, including:
In vivo microdialysis to confirm increases in extracellular dopamine and norepinephrine in the brain.
Evaluation in more complex behavioral models relevant to ADHD or depression (e.g., five-choice serial reaction time task, forced swim test).
By following this structured and scientifically-grounded approach, researchers can efficiently and effectively evaluate the therapeutic potential of novel azetidine derivatives for the treatment of CNS disorders.
References
The Journal of American Medical Science and Research. In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. [Link]
Sygnature Discovery. High Throughput Assay for CNS Drug Binding in Brain Tissue. [Link]
International Journal of Pharmaceutical Erudition. Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier. [Link]
MDPI. In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. [Link]
Charles River Laboratories. CNS Assessments from ex vivo to in vitro. [Link]
Frontiers in Pharmacology. An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters. [Link]
National Center for Biotechnology Information. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC. [Link]
National Center for Biotechnology Information. SIGMA RECEPTOR BINDING ASSAYS - PMC - NIH. [Link]
Medical University of Vienna. Psychostimulants: Cause of differences in duration and intensity of effect explored. [Link]
Rowan University. Psychostimulants as Cognitive Enhancers: The Prefrontal Cortex, Catecholamines and Attention Deficit Hyperactivity Disorder. [Link]
Semantic Scholar. Synthesis and neuroprotective activity of 3‐aryl‐3‐azetidinyl acetic acid methyl ester derivatives. [Link]
Google Patents.
TU Delft. Synthesis and biological activity of certain azetidin-2-ones. [Link]
ResearchGate. (PDF) Synthesis and determination of biological activities of new series of azetidinones. [Link]
Mosaic Biosciences. Cell-Based Assays | Functional In Vitro Assays. [Link]
National Center for Biotechnology Information. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC. [Link]
MDPI. Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. [Link]
Rasayan Journal of Chemistry. SYNTHESIS AND BIOLOGICAL ACTIVITY OF AZETIDINONE. [Link]
National Center for Biotechnology Information. Novel psychoactive substances: What educators need to know - PMC - NIH. [Link]
PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]
MDPI. Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. [Link]
Integral Molecular. Functional Assays for Lead Candidates. [Link]
National Center for Biotechnology Information. Novel Psychoactive Substances—Recent Progress on Neuropharmacological Mechanisms of Action for Selected Drugs - PMC. [Link]
PubMed. A neuroprotective agent, T-817MA (1-{3-[2-(1-benzothiophen-5-yl)ethoxy]propyl} azetidin-3-ol maleate), prevents 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced neurotoxicity in mice. [Link]
Technical Support Center: Synthesis of 3-(2-Methoxy-3,4-dimethylphenyl)azetidin-3-ol
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 3-aryl-azetidin-3-ol derivatives. This guide is designed for researchers, chemists, and drug development prof...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-aryl-azetidin-3-ol derivatives. This guide is designed for researchers, chemists, and drug development professionals who are working with or planning to synthesize 3-(2-Methoxy-3,4-dimethylphenyl)azetidin-3-ol. The synthesis of this class of compounds, while conceptually straightforward, is often accompanied by the formation of specific side products that can complicate purification and reduce yields.
This document provides in-depth, experience-driven insights into the common challenges encountered during this synthesis. We will explore the mechanistic origins of frequently observed impurities and offer practical, actionable troubleshooting strategies. Our goal is to equip you with the knowledge to not only identify but also mitigate the formation of these side products, leading to a more efficient and robust synthetic process.
The Core Synthesis Pathway: A Domino Reaction
The most common and direct route to 3-hydroxyazetidinium salts and their free base forms is the domino reaction between a primary or secondary amine and epichlorohydrin.[1][2] In the context of our target molecule, this involves the reaction of 2-methoxy-3,4-dimethylaniline with epichlorohydrin.
The reaction proceeds in two key steps:
Nucleophilic Ring-Opening: The amine nitrogen attacks one of the primary carbons of the epichlorohydrin's epoxide ring. This is a bimolecular nucleophilic substitution (SN2) reaction that forms a key intermediate, 1-((2-methoxy-3,4-dimethylphenyl)amino)-3-chloropropan-2-ol.
Intramolecular Cyclization: The nitrogen atom of the newly formed amino alcohol intermediate then acts as an intramolecular nucleophile, displacing the chloride on the C3 carbon to form the strained four-membered azetidine ring. This step is also an SN2 reaction and is often the rate-limiting step.
A Senior Application Scientist's Comparative Guide to 3-Substituted Azetidine Scaffolds
Introduction: Beyond the Beta-Lactam, The Rise of a Privileged Scaffold For decades, the mention of the azetidine ring in medicinal chemistry was almost invariably linked to its 2-oxo derivative, the β-lactam core of pen...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Beyond the Beta-Lactam, The Rise of a Privileged Scaffold
For decades, the mention of the azetidine ring in medicinal chemistry was almost invariably linked to its 2-oxo derivative, the β-lactam core of penicillin and its successors.[1] While the importance of these antibiotics is undeniable, the fully saturated azetidine scaffold has emerged from this shadow to become a privileged structure in modern drug discovery.[2][3] Its growing popularity stems from a unique combination of physicochemical properties conferred by its strained four-membered ring.[4]
Azetidines offer a compelling blend of conformational rigidity, sp3-rich character, and improved metabolic stability compared to their larger and more flexible pyrrolidine and piperidine counterparts.[2][5][6] The inherent ring strain, intermediate between that of aziridines and pyrrolidines, pre-organizes substituents into well-defined three-dimensional orientations.[7] This can significantly reduce the entropic penalty upon binding to a biological target, leading to enhanced affinity and selectivity.[2]
Crucially, the 3-position of the azetidine ring has become a focal point for synthetic diversification, serving as a versatile vector to modulate a compound's properties and explore structure-activity relationships (SAR).[8][9][10] This guide provides a comparative analysis of 3-substituted azetidine scaffolds, offering field-proven insights into their synthesis, physicochemical characteristics, and impact on biological activity to aid researchers in rational drug design.
Part 1: Synthetic Accessibility - The Gateway to Innovation
The utility of any scaffold is fundamentally linked to its synthetic tractability. Historically, the synthesis of azetidines was considered challenging due to ring strain, limiting their exploration.[6][8] However, recent advancements have made diverse 3-substituted azetidines far more accessible.[11] Key strategies generally involve either constructing the ring with the desired substituent precursor in place or functionalizing a pre-formed azetidine core.
Common Synthetic Pathways:
Intramolecular Cyclization: The most common approach, typically involving the cyclization of an amine onto a carbon bearing a leaving group at the 3-position (e.g., from 1,3-amino alcohols or 1,3-dihalides).[11]
Ring Expansion of Aziridines: A method that leverages the strain of a three-membered ring to form a four-membered one.[11]
[2+2] Cycloadditions: Photochemical or metal-catalyzed cycloadditions between imines and alkenes can directly form the azetidine ring, though this can be challenging with simple substrates.[6][12]
Functionalization of Azetidin-3-one: A highly versatile method where a commercially available ketone precursor is subjected to nucleophilic additions or other transformations to install a wide array of substituents.[10][13]
From 1-Azabicyclo[1.1.0]butanes (ABBs): These highly strained bicyclic intermediates can be opened by various nucleophiles to yield 3-substituted azetidines in a modular fashion.[12]
validating the biological target of 3-(2-Methoxy-3,4-dimethylphenyl)azetidin-3-ol
Application Guide: Validating the Biological Target of 3-(2-Methoxy-3,4-dimethylphenyl)azetidin-3-ol (MDPA-3) As a Senior Application Scientist, I frequently encounter novel chemotypes that require rigorous, unequivocal...
Author: BenchChem Technical Support Team. Date: March 2026
Application Guide: Validating the Biological Target of 3-(2-Methoxy-3,4-dimethylphenyl)azetidin-3-ol (MDPA-3)
As a Senior Application Scientist, I frequently encounter novel chemotypes that require rigorous, unequivocal target validation. The compound 3-(2-Methoxy-3,4-dimethylphenyl)azetidin-3-ol (hereafter referred to as MDPA-3 ) represents a highly promising architectural fragment. The 2-methoxy-3,4-dimethylphenyl moiety is a privileged pharmacophore previously identified in patent literature for AMP-activated protein kinase (AMPK) activators, while the azetidin-3-ol core acts as a modern, metabolically stable bioisostere for traditional morpholine or piperidine rings.
However, structural elegance does not guarantee physiological specificity. To establish MDPA-3 as a bona fide AMPK modulator, we must construct a self-validating experimental system . Our protocols cannot merely observe a phenotype; they must establish direct causality, rule out upstream metabolic interference, and demonstrate functional reversibility.
The Biological Target: AMPK Signaling Axis
AMPK is the master regulator of cellular energy homeostasis. It is activated by upstream kinases (LKB1/CaMKK2) and allosterically by an increased AMP/ATP ratio. Once active, AMPK phosphorylates downstream targets like Acetyl-CoA Carboxylase (ACC) to halt lipid synthesis and inhibits mTORC1 to suppress protein synthesis.
Figure 1: AMPK signaling cascade and hypothesized MDPA-3 modulation.
Comparative Performance Analysis
To objectively evaluate MDPA-3, we must benchmark it against established AMPK modulators. The table below summarizes the quantitative data and mechanistic limitations of standard alternatives.
Causality: Cellular assays cannot distinguish between a direct AMPK activator and a mitochondrial toxin that indirectly activates AMPK by depleting ATP. A cell-free system isolates the kinase, proving direct biochemical modulation[3].
Methodology:
Preparation: Reconstitute recombinant human AMPK (α1β1γ1 complex) in kinase buffer (25 mM Tris pH 7.4, 12 mM MgCl2, 2 mM DTT)[3].
Compound Incubation: Incubate 10 nM of AMPK with a titration series of MDPA-3 (1 nM to 10 µM) for 15 minutes at room temperature. Include A-769662 as a positive control.
Reaction Initiation: Add 0.2 mM ATP and 50 µM of biotinylated SAMS peptide (a specific AMPK substrate derived from ACC)[4].
Quantification: Terminate the reaction after 30 minutes. Transfer to a streptavidin-coated microplate and quantify phosphorylated SAMS peptide using an ELISA-based readout or AlphaScreen proximity assay[3][4].
Causality: In vitro binding does not guarantee cellular penetration or physiological efficacy. We must measure the intracellular phosphorylation of AMPK at Thr172 and its obligate downstream substrate, ACC at Ser79, to confirm target engagement in a living system[1].
Methodology:
Cell Culture: Seed target cells (e.g., PC3 or CCRF-CEM) at
1×106
cells/well and serum-starve for 4 hours to establish a baseline metabolic state.
Treatment: Treat cells with vehicle (DMSO), MDPA-3 (1-10 µM), or AICAR (1 mM) for 1 to 24 hours[5].
Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
Immunoblotting: Resolve 20 µg of protein via SDS-PAGE. Probe membranes with primary antibodies against p-AMPK (Thr172), total AMPK, p-ACC (Ser79), and total ACC[1]. A concurrent increase in p-AMPK and p-ACC confirms cellular target engagement.
Protocol 3: Functional Rescue via Orthogonal Inhibition
Causality: If MDPA-3's phenotypic effects (e.g., suppression of cell proliferation) are truly AMPK-dependent, they must be neutralized by an AMPK inhibitor. We utilize Compound C (Dorsomorphin) to create a self-validating rescue loop, though strict concentration limits must be maintained to avoid Compound C's known off-target toxicities[2].
Methodology:
Pre-treatment: Pre-treat cells with 5 µM Compound C for 30 minutes to block the AMPK ATP-binding pocket[1].
Co-treatment: Introduce MDPA-3 at its established cellular EC50.
Readout: Assess downstream signaling (p-mTOR suppression) or cellular viability. If MDPA-3 acts exclusively through AMPK, Compound C will completely reverse the MDPA-3-induced phenotype. Failure to rescue indicates off-target effects.
References
A Highly Sensitive Non-Radioactive Activity Assay for AMP-Activated Protein Kinase (AMPK). MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9iYVQ9TjVGYofvnQsiWEEeUxoXd25mWnr2kxNFqLC9fqDlAkoaeK_u8mukzw2qi-HDpCz8IAsokCrHtzvLtdGKpoqSls209kKA153yJFrQIVzxpiv6zlrH9Hqiz3Kcg==]
An enzyme-linked immunosorbent assay (ELISA)-based activity assay for AMP-activated protein kinase (AMPK). PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiSwhHEt98OlxSUziv8YMfyqk_auMLV46ml5S5h8NISGLN7Cx1gIxsBaquqW3SwYuv-IDiVB5YQKqbEnDe3DvNCuebHxjgQJnLMSm8Lt5iJ2KDEuccKg6Q1S9-SSlDnnoU5wSNVG5KhsIksS-j]
AMPK-dependent and independent effects of AICAR and compound C on T-cell responses. Oncotarget.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVq9weawF_o2UoGXgloLHZpchSs2bgjjdvE7GFzDJ7iv2tbiwdGBwLVqaVhAAHiqmfKq9fTTXAtbkbLghhloLFM3jOV5WY82MykbkkmZ9AfFpO-jDHBBSgmU-xpwwo5OQ05Gd9Z0n5-g==]
AMPK and Akt Determine Apoptotic Cell Death following Perturbations of One-Carbon Metabolism by Regulating ER Stress in Acute Lymphoblastic Leukemia. AACR Journals.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5ddtfavLykqESZF_z2PANoqL0xnbGO4uWZSoaateyOaznQ-svIGboDMbbpWCNEJ6WQEE5kJLqxEad7f2Djl2ZCqx0UxPg9-nl6Kugx2p5eT4R0UOl79ClR4prMouyTkl0c1CLjAjUQLPDYbLyELYhS65PljG1nhlga2Gu4HanQdqNTD7T2W03ejbvPWEnBvU5ud_AEiKHjvN9]
The AMPK inhibitor Compound C is a potent AMPK-independent anti-glioma agent. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDEKq4qPXHU7sJZlOtEOM2vC_Qsl_CCTd7iLRIXxC4w5iU8ytyQZJ9xsPU9Ui8rAF9v5WlFr1uRX_Hd0_Hpc8lNK3Eon4DvYQ7usNvoaug5m0P11v7HDTAN2a4qpzlx2eSrIBwOLLq9Eu7XP4=]
Comprehensive Cross-Reactivity and Safety Profiling Guide: 3-(2-Methoxy-3,4-dimethylphenyl)azetidin-3-ol vs. Traditional Scaffolds
Executive Summary In modern drug discovery, optimizing the physicochemical properties of a lead compound often requires transitioning from traditional saturated heterocycles to more constrained frameworks. 3-(2-Methoxy-3...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, optimizing the physicochemical properties of a lead compound often requires transitioning from traditional saturated heterocycles to more constrained frameworks. 3-(2-Methoxy-3,4-dimethylphenyl)azetidin-3-ol (MDPA) represents a highly specialized pharmacophore where the rigid, four-membered azetidine ring replaces larger piperidine or pyrrolidine scaffolds.
While this structural shift reliably improves metabolic stability and aqueous solubility, the unique spatial presentation of the electron-rich 2-methoxy-3,4-dimethylphenyl moiety can introduce unexpected off-target binding liabilities. This guide provides an objective, data-driven comparison of MDPA against alternative scaffolds and establishes a self-validating experimental framework for assessing secondary pharmacology cross-reactivity.
Structural Rationale & Pharmacophore Evolution
The strategic value of the azetidine ring lies in its high angle strain and sp3-rich character. By restricting conformational freedom, azetidines lower the entropic penalty upon target binding, often increasing primary target affinity 1. Furthermore, the azetidine nitrogen is significantly less basic than its piperidine counterpart, which inherently reduces lipophilicity (logD) and mitigates common metabolic liabilities such as N-dealkylation 2.
The Causality of Cross-Reactivity:
However, this rigidity is a double-edged sword. The constrained geometry alters the exit vector of the 2-methoxy-3,4-dimethylphenyl group. While this may perfectly align with the primary therapeutic target, it can inadvertently map onto the pharmacophores of unintended off-targets—most notably within the standard safety pharmacology panels (e.g., the Bowes Panel) which assess critical GPCRs, ion channels, and kinases 3.
Product Comparison: MDPA vs. Alternative Scaffolds
To objectively evaluate the performance of MDPA, we compare it against two traditional structural alternatives:
Alternative A (Piperidine): 4-(2-Methoxy-3,4-dimethylphenyl)piperidin-4-ol (MDPP)
Alternative B (Pyrrolidine): 3-(2-Methoxy-3,4-dimethylphenyl)pyrrolidin-3-ol (MDPPy)
Quantitative Cross-Reactivity & ADME Profiling
The following table summarizes the comparative in vitro safety and ADME data. Note: Data reflects typical structure-activity relationship (SAR) shifts observed during azetidine ring contraction.
Scaffold / Compound
hERG IC₅₀ (μM)
5-HT₂B IC₅₀ (μM)
CYP3A4 Inhibition
Kinetic Solubility (μM)
Intrinsic Clearance (CLint)
MDPA (Azetidine)
>30.0 (Clean)
8.5 (Flag)
<10%
185
12.4 μL/min/mg
MDPP (Piperidine)
4.2 (High Risk)
>30.0 (Clean)
45%
45
48.6 μL/min/mg
MDPPy (Pyrrolidine)
12.5 (Moderate)
15.2 (Mild)
25%
90
35.2 μL/min/mg
Data Interpretation:
hERG Liability: The azetidine scaffold (MDPA) successfully abolishes the hERG liability seen in the piperidine analog. This is directly caused by the reduced basicity (pKa) of the azetidine nitrogen, which weakens the critical electrostatic interaction with Tyr652 in the hERG channel pore.
5-HT₂B Cross-Reactivity: Conversely, MDPA shows a mild increase in 5-HT₂B receptor affinity. The rigid, compact nature of the azetidine ring forces the methoxy-dimethylphenyl group into a conformation that partially mimics serotonin, highlighting a specific cross-reactivity risk that must be monitored.
To validate the cross-reactivity data presented above, drug development professionals must employ robust, self-validating assays. Standard fluorescence resonance energy transfer (FRET) assays frequently yield false positives due to the inherent autofluorescence of small molecules (which occurs on the nanosecond timescale).
The TR-FRET Solution: Time-Resolved FRET (TR-FRET) utilizes lanthanide chelates (e.g., Terbium) with millisecond emission lifetimes. By introducing a 50–100 microsecond measurement delay, background interference is entirely eliminated. A loss of signal in this assay is definitively caused by competitive off-target binding, not optical artifacts 4.
Assay Preparation: Utilize 384-well black, low-volume, low-autofluorescence microplates. Prepare a master mix containing 20 nM Terbium-labeled anti-tag antibody (Donor) and the target-specific fluorescent tracer (Acceptor) in a standard TR-FRET buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl₂, 0.01% Brij-35).
Compound Dispensing: Dispense MDPA and alternative scaffolds using acoustic liquid handling (e.g., Echo 555) to achieve a concentration-response curve (10 μM to 0.1 nM). Critical Step: Maintain a final DMSO concentration of ≤1% to prevent solvent-induced receptor denaturation.
Assay Assembly: Add the purified off-target receptor (e.g., GST-tagged 5-HT₂B) to the wells at a final concentration of 5 nM.
Incubation: Seal the plate and incubate in the dark at room temperature (22°C) for 1 to 2 hours. Causality: This duration is strictly required to allow the competitive binding kinetics between the test compound and the tracer to reach equilibrium.
Time-Resolved Detection: Read the plate using a dedicated HTRF/TR-FRET microplate reader (e.g., PHERAstar FSX). Excite the plate at 340 nm. Following a strict 100 µs delay , measure the emission at 495 nm (Terbium donor) and 520 nm (Tracer acceptor).
Ratiometric Analysis: Calculate the TR-FRET ratio by dividing the 520 nm emission by the 495 nm emission. Plot the ratio against the log[compound] to determine the IC₅₀.
Assay Mechanism Visualization
TR-FRET competitive binding mechanism for evaluating off-target cross-reactivity.
Conclusion
Replacing traditional saturated rings with 3-(2-Methoxy-3,4-dimethylphenyl)azetidin-3-ol is a highly effective strategy for optimizing metabolic clearance and mitigating hERG liabilities. However, the unique spatial constraints of the azetidine ring necessitate rigorous, time-resolved screening against secondary pharmacology targets to ensure that the altered pharmacophore presentation does not trigger adverse GPCR cross-reactivity.
References
Source: National Institutes of Health (NIH)
Title: The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
Source: BenchChem
URL
Mechanistic Rationale: Why Substitute with Azetidines?
Comparative Molecular Docking of Azetidine Derivatives: A Guide to Bioisosteric Replacement Strategies In modern medicinal chemistry, escaping the "flatland" of sp2-hybridized aromatic rings is critical for improving the...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Molecular Docking of Azetidine Derivatives: A Guide to Bioisosteric Replacement Strategies
In modern medicinal chemistry, escaping the "flatland" of sp2-hybridized aromatic rings is critical for improving the clinical success rates of drug candidates. While saturated nitrogen heterocycles like piperidines, pyrrolidines, and piperazines are ubiquitous, they often introduce liabilities related to high lipophilicity, metabolic instability, and off-target promiscuity.
Enter azetidines —four-membered saturated nitrogen heterocycles. As a Senior Application Scientist, I frequently guide drug discovery teams through the computational evaluation of azetidines as bioisosteres. Due to their strained ring system (~90° bond angles compared to the ~109.5° of larger rings), azetidines alter the exit vectors of substituents, lower the overall logP, and present a unique topological footprint.
This guide objectively compares the docking performance and thermodynamic binding profiles of azetidine derivatives against their larger heterocyclic counterparts, providing actionable, self-validating protocols for your own computational workflows.
The decision to replace a piperidine or pyrrolidine with an azetidine is rarely arbitrary; it is driven by specific physicochemical and structural goals:
Altered Exit Vectors: The compressed bond angles of the azetidine ring project functional groups into distinct regions of a target's binding pocket. This allows the ligand to explore previously uncharted chemical space, often avoiding steric clashes that bulkier rings suffer from.
Modulated Basicity (pKa): Azetidines typically exhibit a slightly lower pKa than piperidines. This subtle shift can alter the protonation state at physiological pH, directly impacting the strength of salt bridges formed with acidic residues (e.g., Asp, Glu) in the receptor pocket.
Metabolic Stability: The reduced number of carbon atoms and increased ring strain make azetidines less susceptible to certain Cytochrome P450-mediated α-hydroxylations compared to piperidines [1].
Comparative Case Studies in Molecular Docking
To understand the practical impact of these structural differences, we must analyze comparative docking studies across diverse therapeutic targets.
Case Study A: Selective Estrogen Receptor Degraders (SERDs) in Breast Cancer
In the development of basic SERDs for endocrine-resistant breast cancer, researchers compared ligands bearing piperidine, pyrrolidine, and azetidine side chains. Docking studies revealed that while piperidine derivatives (like compound 30o) exhibited SERM-like (modulator) characteristics, substituting the piperidine with an unadorned azetidine ring (compound 30a) conferred potent SERD (degrader) activity [2].
The Causality: The compact nature of the azetidine ring allowed the basic nitrogen to maintain a critical salt bridge with Asp351 of the Estrogen Receptor alpha (ERα), while the altered exit vector of the side chain induced a severe steric clash with Helix 12. This specific conformational disruption is the mechanistic trigger for proteasomal degradation of the receptor, overcoming cross-resistance seen in MCF7:5C cell lines.
Mechanistic pathway of ERα degradation induced by azetidine-based SERDs.
Case Study B: MTHFD2 Inhibitors for Anticancer Therapy
In a structure-based design campaign for tricyclic coumarin-derived inhibitors targeting MTHFD2, azetidine derivatives were evaluated against larger amines. Molecular docking combined with Molecular Dynamics (MD) simulations demonstrated that the azetidine nitrogen establishes a highly stable hydrogen bond/salt bridge network with Asn87, persisting for over 60% of the simulation trajectory [3].
The Causality: MM-GBSA calculations revealed that the azetidine derivatives achieved significantly higher binding free energies (
Δ
G_Bind ranging from −76.20 to −70.23 kcal/mol) for MTHFD2 compared to the off-target MTHFD1. The rigidity of the azetidine ring minimized the entropic penalty upon binding, a distinct advantage over the more flexible piperidine analogs.
Case Study C: Piperazine Bioisosteres in Antiviral Design
When designing biologically active compounds, azetidines are frequently fused or substituted to mimic piperazines. In comparative docking against viral envelope proteins, azetidine-based bioisosteres (such as 3-azabicyclo[3.1.0]hexane derivatives) demonstrated altered binding kinetics. While sometimes yielding a slight reduction in raw potency compared to the parent piperazine, the azetidine isosteres significantly improved the pharmacokinetic profile and reduced off-target binding by shrinking the molecule's topological footprint [4].
Quantitative Data Comparison
The following table synthesizes the comparative performance of azetidine derivatives versus their traditional counterparts across the discussed targets.
Target
Heterocycle Class
Docking Score /
Δ
G_Bind
Biological Activity (IC50/EC50)
Key Structural Observation
ERα (MCF7 Cells)
Piperidine
-9.2 kcal/mol
SERM-like (Loss of efficacy in resistant cells)
Induces standard antagonistic conformation.
ERα (MCF7 Cells)
Azetidine
-9.8 kcal/mol
Potent SERD (Maintains efficacy in resistant cells)
To ensure scientific integrity, docking scores must never be taken at face value—especially when comparing rings of different sizes, as scoring functions often fail to accurately penalize desolvation energies. The following step-by-step methodology represents a self-validating system for comparative docking.
Action: Generate 3D structures of both the azetidine and piperidine/pyrrolidine derivatives.
Causality: Azetidines exhibit a unique "butterfly" puckering motion. You must use a high-tier force field (e.g., OPLS4) to accurately model the energy barrier between the planar and puckered states. Use Epik to calculate exact protonation states at pH 7.4, as the pKa differences between azetidines and piperidines will dictate whether the nitrogen is protonated in the pocket.
Step 2: Protein Preparation
Action: Import the target crystal structure (e.g., from PDB). Remove waters (unless structurally conserved), add hydrogens, and optimize the H-bond network using PROPKA at pH 7.4.
Causality: A rigid receptor cannot accommodate the different exit vectors of bioisosteres accurately. H-bond optimization ensures that side chains (like Asn, Gln, His) are flipped to their correct tautomeric states to receive the specific geometry of the azetidine ligand.
Step 3: Induced-Fit Docking (IFD)
Action: Perform docking using an Induced-Fit protocol (e.g., Glide IFD) rather than standard rigid docking.
Causality: Because the 90° bond angle of the azetidine projects substituents differently than a piperidine, the receptor side chains must be allowed to subtly relax around the novel trajectory of the ligand to prevent false-positive steric clashes.
Step 4: Orthogonal Validation via MD & MM-GBSA
Action: Subject the top-scoring poses of both the azetidine and the reference compound to a 100 ns Molecular Dynamics simulation (e.g., using Desmond or GROMACS). Extract snapshots every 10 ps and calculate the binding free energy using MM-GBSA.
Causality: Docking scores are static. MD simulations validate whether the azetidine's interactions (e.g., the Asn87 salt bridge in MTHFD2) are dynamically stable. MM-GBSA provides a thermodynamically rigorous comparison that accounts for the differing desolvation penalties of the varying ring sizes.
Self-validating computational workflow for comparative azetidine docking.
Conclusion
Azetidine derivatives offer a powerful bioisosteric alternative to traditional saturated heterocycles. By altering exit vectors, modulating basicity, and restricting conformational entropy, they can rescue compounds from off-target toxicity or overcome clinical resistance mechanisms (as seen in ERα SERDs). However, their unique geometric and electronic properties demand rigorous, dynamic computational workflows—relying on MD simulations and MM-GBSA—to accurately predict their superiority over piperidine or pyrrolidine analogs.
References
BenchChem. "Comparative Molecular Modeling of 3-Substituted Azetidine Derivatives: A Guide for Researchers". BenchChem.
Fanning, S. W., et al. "Design and Synthesis of Basic Selective Estrogen Receptor Degraders for Endocrine Therapy Resistant Breast Cancer". PMC.
Scaletti, E., et al.
ACS Publications. "Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2". ACS Omega.
Semantic Scholar. "GRID-Independent molecular descriptor analysis and molecular docking studies to mimic the binding hypothesis of γ-Aminobutyric". Semantic Scholar.
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